PF-03463275
Description
Structure
3D Structure
Properties
IUPAC Name |
N-[(3-chloro-4-fluorophenyl)methyl]-1-methyl-N-[[(1R,5S)-3-methyl-3-azabicyclo[3.1.0]hexan-6-yl]methyl]imidazole-4-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22ClFN4O/c1-23-7-13-14(8-23)15(13)9-25(19(26)18-10-24(2)11-22-18)6-12-3-4-17(21)16(20)5-12/h3-5,10-11,13-15H,6-9H2,1-2H3/t13-,14+,15? | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYLOBHXXQOZRKK-YIONKMFJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC2C(C1)C2CN(CC3=CC(=C(C=C3)F)Cl)C(=O)C4=CN(C=N4)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C[C@@H]2[C@H](C1)C2CN(CC3=CC(=C(C=C3)F)Cl)C(=O)C4=CN(C=N4)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22ClFN4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1173239-39-8 | |
| Record name | PF-03463275 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1173239398 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | PF-03463275 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11993 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | PF-03463275 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3U6T9EE6UX | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Mechanism of Action of PF-03463275
For Researchers, Scientists, and Drug Development Professionals
Abstract
PF-03463275 is a potent, selective, and competitive reversible inhibitor of the glycine transporter 1 (GlyT1), a key protein involved in regulating synaptic glycine levels.[1][2] Developed with the aim of treating cognitive impairments associated with schizophrenia (CIAS), its mechanism of action is centered on the potentiation of N-methyl-D-aspartate receptor (NMDAR) signaling.[3][4] NMDAR hypofunction is a leading hypothesis for the pathophysiology of schizophrenia, and by inhibiting GlyT1, this compound increases the synaptic concentration of the NMDAR co-agonist glycine, thereby enhancing NMDAR-mediated neurotransmission.[3][5] This technical guide provides a comprehensive overview of the core mechanism of action of this compound, detailing its pharmacological properties, the signaling pathways it modulates, and the experimental methodologies used to elucidate its function.
Core Mechanism of Action: GlyT1 Inhibition and NMDAR Potentiation
The primary molecular target of this compound is the glycine transporter 1 (GlyT1), a sodium and chloride-dependent transporter responsible for the reuptake of glycine from the synaptic cleft.[6] By competitively inhibiting GlyT1, this compound effectively increases the extracellular concentration of glycine in the vicinity of the synapse.[3] Glycine is an obligatory co-agonist for the N-methyl-D-aspartate receptor (NMDAR), meaning that both glycine and the primary neurotransmitter glutamate must bind to the receptor for its ion channel to open.[5] In conditions such as schizophrenia, where NMDAR hypofunction is implicated, enhancing the availability of a co-agonist like glycine can potentiate receptor activity.[3]
The central hypothesis for the therapeutic action of this compound is that by elevating synaptic glycine levels, it enhances NMDAR-dependent signaling, which is crucial for synaptic plasticity, learning, and memory.[7][8] This targeted modulation of the glutamatergic system is intended to ameliorate the cognitive deficits associated with schizophrenia.[4]
Pharmacological Profile
In Vitro Pharmacology
This compound is a highly potent and selective inhibitor of GlyT1. Key in vitro pharmacological parameters are summarized in the table below.
| Parameter | Value | Species | Assay Type | Reference |
| Ki | 11.6 nM | Not Specified | Not Specified | [2] |
| GlyT2 IC50 | > 10 µM | Not Specified | Not Specified | [1] |
No detailed in vitro Ki determination protocol for this compound was found in the search results.
In Vivo Pharmacology & Pharmacokinetics
Preclinical and clinical studies have demonstrated the in vivo activity and pharmacokinetic properties of this compound.
| Parameter | Value | Species | Assay Type | Reference |
| Rat CSF Glycine Model ED200 | 3.5 mg/kg, PO | Rat | In vivo CSF glycine measurement | [1] |
| MDCK-MDR1 Permeability | Improved relative to earlier compounds | Canine | Cell-based permeability assay | [1] |
No detailed protocol for the rat CSF glycine model with this compound was found in the search results.
Signaling Pathways and Downstream Effects
The primary signaling pathway modulated by this compound is the NMDAR signaling cascade. By potentiating NMDAR activity, it is hypothesized to influence downstream effectors involved in synaptic plasticity and cellular function.
While the potentiation of NMDAR is the established primary effect, specific downstream molecular consequences, such as the modulation of second messengers (e.g., Ca²⁺, cAMP) and the phosphorylation of key signaling proteins (e.g., ERK, CREB), have not been explicitly detailed for this compound in the available literature. However, it is a well-established principle that NMDAR activation leads to calcium influx, which in turn activates a cascade of downstream signaling molecules crucial for synaptic plasticity.
Key Experimental Evidence and Protocols
GlyT1 Occupancy Measured by PET Imaging
A key clinical study utilized Positron Emission Tomography (PET) with the radiotracer 18F-MK-6577 to determine the in vivo occupancy of GlyT1 by this compound in both healthy subjects and patients with schizophrenia.[4]
Experimental Protocol:
-
Subjects: Healthy volunteers and patients with schizophrenia.
-
Radiotracer: 18F-MK-6577, a specific GlyT1 PET ligand.
-
Dosing Regimen: Subjects received placebo or this compound at doses of 10, 20, 40, or 60 mg twice daily (BID).
-
Imaging: PET scans were performed to measure the binding of 18F-MK-6577 to GlyT1 at baseline (placebo) and after administration of this compound.
-
Data Analysis: The percentage of GlyT1 occupancy was calculated by comparing the binding potential of the radiotracer in the presence and absence of the drug.
Results: this compound demonstrated a dose-dependent occupancy of GlyT1.
| Dose (BID) | Mean GlyT1 Occupancy (%) |
| 10 mg | ~44% |
| 20 mg | ~61% |
| 40 mg | ~76% |
| 60 mg | ~83% |
These findings confirmed that this compound effectively engages its target in the human brain in a dose-dependent manner.[3]
Enhancement of Long-Term Potentiation (LTP)
The effect of this compound on a physiological measure of synaptic plasticity, long-term potentiation (LTP), was assessed in patients with schizophrenia using a visual evoked potential (VEP) paradigm.[4]
Experimental Protocol:
-
Subjects: Patients with schizophrenia.
-
Paradigm: A visual LTP paradigm was used, which involves recording VEPs before and after a period of high-frequency visual stimulation (tetanus). An increase in the VEP amplitude after the tetanus is considered an index of LTP.
-
Intervention: Subjects were tested at baseline and after receiving different doses of this compound.
-
Measurement: Changes in the amplitude of specific VEP components were measured to quantify the degree of LTP.
Results: this compound was found to enhance LTP in patients with schizophrenia in a dose-dependent manner, with a notable inverted "U" shaped dose-response curve. The peak enhancement of LTP was observed at the 40 mg BID dose, which corresponds to approximately 75% GlyT1 occupancy.[3] This suggests that while moderate GlyT1 inhibition can enhance synaptic plasticity, higher levels of inhibition may be less effective or even detrimental.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Inhibition of glycine transporter 1: The yellow brick road to new schizophrenia therapy? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Dose-related target occupancy and effects on circuitry, behavior, and neuroplasticity of the glycine transporter-1 inhibitor, this compound, in healthy and schizophrenia subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Glycine transporter 1 inhibitors and modulation of NMDA receptor-mediated excitatory neurotransmission - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 7. Translational Neuroscience Optimization of GlyT1 Inhibitor - John Krystal [grantome.com]
- 8. Glycine Transporter-1 Inhibition Promotes Striatal Axon Sprouting via NMDA Receptors in Dopamine Neurons - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to PF-03463275: A Selective Glycine Transporter 1 (GlyT1) Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
PF-03463275 is a potent, selective, and competitive reversible inhibitor of the glycine transporter 1 (GlyT1). As an orally available and centrally penetrant compound, it has been investigated for its therapeutic potential in neurological and psychiatric disorders, particularly schizophrenia.[1][2][3][4] This technical guide provides a comprehensive overview of this compound, including its mechanism of action, key in vitro and in vivo data, experimental protocols, and clinical trial insights. The information is intended to serve as a detailed resource for researchers and professionals in the field of drug discovery and development.
Introduction
The glycine transporter 1 (GlyT1), encoded by the SLC6A9 gene, plays a crucial role in regulating glycine levels in the synaptic cleft.[3] Glycine acts as an essential co-agonist at the N-methyl-D-aspartate (NMDA) receptor, a key player in excitatory neurotransmission and synaptic plasticity. Hypofunction of the NMDA receptor has been implicated in the pathophysiology of schizophrenia.[5][6][7] By inhibiting GlyT1, this compound increases the synaptic concentration of glycine, thereby potentiating NMDA receptor function. This mechanism of action forms the basis of its investigation as a potential treatment for the cognitive and negative symptoms of schizophrenia.[3][8]
Mechanism of Action
This compound acts as a selective and competitive inhibitor of GlyT1.[2][4] This inhibition leads to a reduction in the reuptake of glycine from the synaptic cleft into glial cells and presynaptic neurons. The resulting elevation of extracellular glycine enhances the activation of NMDA receptors, which require the binding of both glutamate and a co-agonist (glycine or D-serine) for full activation.
References
- 1. static1.1.sqspcdn.com [static1.1.sqspcdn.com]
- 2. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 3. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 4. researchgate.net [researchgate.net]
- 5. Randomized Controlled Trial of the Glycine Transporter 1 Inhibitor this compound to Enhance Cognitive Training and Neuroplasticity in Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. enamine.net [enamine.net]
- 7. Ames Test Protocol | AAT Bioquest [aatbio.com]
- 8. Caco-2 cell permeability assays to measure drug absorption - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to PF-03463275 for Schizophrenia Research
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of PF-03463275, a selective Glycine Transporter-1 (GlyT1) inhibitor investigated for its therapeutic potential in treating cognitive impairments associated with schizophrenia (CIAS). This document synthesizes key findings from preclinical and clinical research, detailing the compound's mechanism of action, relevant signaling pathways, experimental protocols, and quantitative data from clinical studies.
Core Mechanism of Action
This compound is a competitive and selective inhibitor of the Glycine Transporter-1 (GlyT1), a protein responsible for the reuptake of glycine from the synaptic cleft.[1][2] By blocking GlyT1, this compound increases the extracellular concentration of glycine, particularly at glutamatergic synapses.[2][3] Glycine acts as a mandatory co-agonist at the N-methyl-D-aspartate (NMDA) receptor.[3][4] The hypofunction of NMDA receptors is a key hypothesis in the pathophysiology of schizophrenia, particularly in relation to cognitive deficits.[4][5][6] By increasing synaptic glycine levels, this compound is hypothesized to enhance NMDA receptor function, thereby improving neuroplasticity and ameliorating cognitive impairments.[4][5][7]
Signaling Pathway
The therapeutic rationale for this compound in schizophrenia is centered on the modulation of NMDA receptor-mediated glutamatergic neurotransmission. The following diagram illustrates the signaling pathway affected by this GlyT1 inhibitor.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. Frontiers | Directly and Indirectly Targeting the Glycine Modulatory Site to Modulate NMDA Receptor Function to Address Unmet Medical Needs of Patients With Schizophrenia [frontiersin.org]
- 4. Randomized Controlled Trial of the Glycine Transporter 1 Inhibitor this compound to Enhance Cognitive Training and Neuroplasticity in Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Randomized controlled trial of the glycine transporter 1 inhibitor this compound to enhance cognitive training and neuroplasticity in schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. PF-3463275 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 7. Dose-related target occupancy and effects on circuitry, behavior, and neuroplasticity of the glycine transporter-1 inhibitor, this compound, in healthy and schizophrenia subjects - PMC [pmc.ncbi.nlm.nih.gov]
The Discovery and Synthesis of PF-03463275: A GlyT1 Inhibitor for CNS Disorders
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
PF-03463275 is a potent, selective, and competitive inhibitor of the glycine transporter type 1 (GlyT1) developed by Pfizer for the potential treatment of central nervous system (CNS) disorders, particularly schizophrenia. By blocking the reuptake of glycine in the synaptic cleft, this compound elevates extracellular glycine levels, thereby potentiating N-methyl-D-aspartate (NMDA) receptor-mediated neurotransmission. This technical guide provides a comprehensive overview of the discovery, synthesis, mechanism of action, and key experimental data related to this compound, intended for professionals in the field of drug discovery and development.
Discovery and Lead Optimization
The discovery of this compound originated from a high-throughput screening (HTS) campaign that identified a structurally novel class of GlyT1 inhibitors.[1] The initial hit, a cis-substituted cyclohexyl N-methyl imidazo amide, exhibited high potency and selectivity for GlyT1.[1] However, this lead compound showed limited permeability in Madin-Darby canine kidney (MDCK) cell assays, a common screen for predicting blood-brain barrier penetration.
Subsequent medicinal chemistry efforts focused on optimizing the physicochemical properties of the lead series to improve permeability and overall drug-like characteristics. This led to the identification of the heteroaryl amide series, to which this compound belongs.[1] The optimization process involved systematic modifications of the core structure to enhance permeability while maintaining high affinity and selectivity for GlyT1. This compound emerged as a clinical candidate with an improved profile, including good in vivo potency in a rat model of cerebrospinal fluid (CSF) glycine elevation.[1]
Synthesis
A key innovation in the synthesis of this compound was the development of a kilogram-scale process utilizing an iridium-catalyzed redox-neutral alcohol amination.[1] This "borrowing hydrogen" methodology represents an efficient and environmentally friendly approach to forming the crucial aliphatic amine bond in the molecule.
While a detailed, step-by-step protocol for the synthesis of this compound is proprietary, the key transformation involves the coupling of an alcohol and an amine, catalyzed by a specific iridium complex, (Cp*IrCl2)2. This reaction has been optimized to achieve low catalyst loadings (less than 0.05 mol % iridium) and reasonable reaction times (under 24 hours) on a large scale.[1] The process also includes methods for the removal of the iridium catalyst from the final product.
Mechanism of Action and Signaling Pathway
This compound functions as a competitive and selective inhibitor of the glycine transporter type 1 (GlyT1).[1] GlyT1 is a sodium and chloride-dependent transporter responsible for the reuptake of glycine from the synaptic cleft into glial cells and presynaptic neurons. By inhibiting GlyT1, this compound increases the concentration of glycine in the synapse.
Glycine is an obligatory co-agonist at the NMDA receptor, a key ionotropic glutamate receptor involved in synaptic plasticity and learning and memory. For the NMDA receptor to be activated, both glutamate and glycine (or D-serine) must bind to their respective sites on the receptor complex. The potentiation of NMDA receptor activity through elevated synaptic glycine is the primary mechanism by which this compound is hypothesized to exert its therapeutic effects in schizophrenia, a disorder associated with NMDA receptor hypofunction.
dot digraph "PF-03463275_Signaling_Pathway" { graph [splines=ortho, nodesep=0.6, ranksep=1.2, fontname="Arial", fontsize=12, label="Mechanism of Action of this compound", labelloc=t, fontcolor="#202124"]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin=0.2]; edge [fontname="Arial", fontsize=9];
// Nodes PF03463275 [label="this compound", fillcolor="#FBBC05", fontcolor="#202124"]; GlyT1 [label="Glycine Transporter 1 (GlyT1)", fillcolor="#F1F3F4", fontcolor="#202124"]; Glycine_Reuptake [label="Glycine Reuptake", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; Synaptic_Glycine [label="Increased Synaptic\nGlycine Concentration", fillcolor="#4285F4", fontcolor="#FFFFFF"]; NMDAR [label="NMDA Receptor", fillcolor="#F1F3F4", fontcolor="#202124"]; NMDAR_Activation [label="Enhanced NMDA\nReceptor Activation", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Ca_Influx [label="Increased Ca2+ Influx", fillcolor="#FFFFFF", fontcolor="#202124"]; Downstream [label="Downstream Signaling\n(e.g., LTP, Gene Expression)", fillcolor="#FFFFFF", fontcolor="#202124"]; Therapeutic_Effects [label="Potential Therapeutic Effects\nin Schizophrenia", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges PF03463275 -> GlyT1 [label="Inhibits", color="#EA4335", fontcolor="#202124"]; GlyT1 -> Glycine_Reuptake [label="Mediates", color="#5F6368", fontcolor="#202124"]; GlyT1 -> Synaptic_Glycine [style=invis]; PF03463275 -> Synaptic_Glycine [label="Leads to", color="#34A853", fontcolor="#202124"]; Synaptic_Glycine -> NMDAR [label="Co-agonist binding", color="#4285F4", fontcolor="#202124"]; NMDAR -> NMDAR_Activation [label="Potentiates", color="#34A853", fontcolor="#202124"]; NMDAR_Activation -> Ca_Influx [color="#5F6368", fontcolor="#202124"]; Ca_Influx -> Downstream [color="#5F6368", fontcolor="#202124"]; Downstream -> Therapeutic_Effects [color="#5F6368", fontcolor="#202124"];
{rank=same; PF03463275; GlyT1;} {rank=same; Synaptic_Glycine; NMDAR;} } end_dot Caption: Signaling pathway of this compound.
Quantitative Data Summary
The following tables summarize key quantitative data for this compound from preclinical and clinical studies.
Table 1: In Vitro and Preclinical In Vivo Data
| Parameter | Value | Species/Assay | Reference |
| GlyT-1 Ki | 11.6 nM | Not Specified | [1] |
| GlyT-2 IC50 | > 10 µM | Not Specified | [1] |
| Rat CSF Glycine ED200 | 3.5 mg/kg, PO | Rat | [1] |
Table 2: Clinical Data from Study NCT01911676 in Schizophrenia Patients
| Dose (BID) | Mean GlyT1 Occupancy | Notes | Reference |
| 10 mg | ~44% | Subcortical > Cortical | [2] |
| 20 mg | ~61% | Subcortical > Cortical | [2] |
| 40 mg | ~76% | Subcortical > Cortical | [2] |
| 60 mg | ~83% | Subcortical > Cortical | [2] |
Experimental Protocols
Detailed experimental protocols for the characterization of this compound are proprietary. However, this section outlines representative methodologies for key experiments based on standard practices in the field for GlyT1 inhibitors.
In Vitro GlyT1 Inhibition Assay ([3H]Glycine Uptake)
This assay measures the ability of a compound to inhibit the uptake of radiolabeled glycine into cells expressing GlyT1.
Protocol Outline:
-
Cell Culture: CHO or HEK293 cells stably expressing human GlyT1 are cultured in appropriate media.
-
Assay Preparation: Cells are seeded into 96- or 384-well plates and grown to confluence.
-
Compound Incubation: Cells are pre-incubated with various concentrations of this compound or vehicle control in a buffered salt solution.
-
Glycine Uptake: [3H]Glycine is added to the wells, and the plates are incubated for a defined period (e.g., 10-30 minutes) at 37°C to allow for glycine uptake.
-
Termination and Lysis: The uptake is terminated by aspirating the assay buffer and washing the cells with ice-cold buffer. Cells are then lysed.
-
Scintillation Counting: The amount of [3H]Glycine taken up by the cells is quantified using a scintillation counter.
-
Data Analysis: IC50 values are calculated by plotting the percent inhibition of glycine uptake against the log concentration of the inhibitor and fitting the data to a four-parameter logistic equation.
dot digraph "Glycine_Uptake_Assay_Workflow" { graph [fontname="Arial", fontsize=12, label="[3H]Glycine Uptake Assay Workflow", labelloc=t, fontcolor="#202124"]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin=0.2]; edge [fontname="Arial", fontsize=9];
// Nodes Start [label="Start", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; Cell_Culture [label="Culture GlyT1-expressing cells", fillcolor="#F1F3F4", fontcolor="#202124"]; Seeding [label="Seed cells into\nmulti-well plates", fillcolor="#F1F3F4", fontcolor="#202124"]; Compound_Add [label="Add this compound\n(or vehicle)", fillcolor="#FBBC05", fontcolor="#202124"]; Radioligand_Add [label="Add [3H]Glycine", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Incubation [label="Incubate at 37°C", fillcolor="#F1F3F4", fontcolor="#202124"]; Wash [label="Wash to remove\nunbound radioligand", fillcolor="#F1F3F4", fontcolor="#202124"]; Lyse [label="Lyse cells", fillcolor="#F1F3F4", fontcolor="#202124"]; Scintillation [label="Scintillation counting", fillcolor="#34A853", fontcolor="#FFFFFF"]; Analysis [label="Calculate IC50", fillcolor="#EA4335", fontcolor="#FFFFFF"]; End [label="End", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"];
// Edges Start -> Cell_Culture [color="#5F6368", fontcolor="#202124"]; Cell_Culture -> Seeding [color="#5F6368", fontcolor="#202124"]; Seeding -> Compound_Add [color="#5F6368", fontcolor="#202124"]; Compound_Add -> Radioligand_Add [color="#5F6368", fontcolor="#202124"]; Radioligand_Add -> Incubation [color="#5F6368", fontcolor="#202124"]; Incubation -> Wash [color="#5F6368", fontcolor="#202124"]; Wash -> Lyse [color="#5F6368", fontcolor="#202124"]; Lyse -> Scintillation [color="#5F6368", fontcolor="#202124"]; Scintillation -> Analysis [color="#5F6368", fontcolor="#202124"]; Analysis -> End [color="#5F6368", fontcolor="#202124"]; } end_dot Caption: Workflow for a [3H]Glycine uptake assay.
In Vivo Measurement of CSF Glycine Levels (Microdialysis)
This technique allows for the sampling of extracellular fluid from the brain of a living animal to measure changes in neurotransmitter levels following drug administration.
Protocol Outline:
-
Surgical Implantation: A microdialysis probe is stereotaxically implanted into a specific brain region (e.g., striatum or prefrontal cortex) of an anesthetized rodent.
-
Recovery: The animal is allowed to recover from surgery.
-
Probe Perfusion: The microdialysis probe is perfused with artificial CSF at a slow, constant flow rate.
-
Baseline Sampling: Dialysate samples are collected at regular intervals to establish a baseline glycine concentration.
-
Drug Administration: this compound is administered to the animal (e.g., orally or via injection).
-
Post-Dose Sampling: Dialysate samples continue to be collected to measure changes in glycine levels over time.
-
Sample Analysis: The concentration of glycine in the dialysate samples is determined using a sensitive analytical method such as high-performance liquid chromatography (HPLC) with fluorescence or mass spectrometry detection.[3]
-
Data Analysis: The change in glycine concentration from baseline is calculated for each time point.
dot digraph "Microdialysis_Workflow" { graph [fontname="Arial", fontsize=12, label="In Vivo Microdialysis Workflow", labelloc=t, fontcolor="#202124"]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin=0.2]; edge [fontname="Arial", fontsize=9];
// Nodes Start [label="Start", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; Surgery [label="Implant microdialysis probe\nin brain region of interest", fillcolor="#F1F3F4", fontcolor="#202124"]; Recovery [label="Animal recovery", fillcolor="#F1F3F4", fontcolor="#202124"]; Perfusion [label="Perfuse probe with\nartificial CSF", fillcolor="#F1F3F4", fontcolor="#202124"]; Baseline [label="Collect baseline\ndialysate samples", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Drug_Admin [label="Administer this compound", fillcolor="#FBBC05", fontcolor="#202124"]; Post_Dose [label="Collect post-dose\ndialysate samples", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Analysis [label="Analyze glycine concentration\n(e.g., HPLC)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Data_Analysis [label="Calculate change from baseline", fillcolor="#EA4335", fontcolor="#FFFFFF"]; End [label="End", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"];
// Edges Start -> Surgery [color="#5F6368", fontcolor="#202124"]; Surgery -> Recovery [color="#5F6368", fontcolor="#202124"]; Recovery -> Perfusion [color="#5F6368", fontcolor="#202124"]; Perfusion -> Baseline [color="#5F6368", fontcolor="#202124"]; Baseline -> Drug_Admin [color="#5F6368", fontcolor="#202124"]; Drug_Admin -> Post_Dose [color="#5F6368", fontcolor="#202124"]; Post_Dose -> Analysis [color="#5F6368", fontcolor="#202124"]; Analysis -> Data_Analysis [color="#5F6368", fontcolor="#202124"]; Data_Analysis -> End [color="#5F6368", fontcolor="#202124"]; } end_dot Caption: Workflow for in vivo microdialysis.
Clinical Development
This compound has been evaluated in clinical trials for schizophrenia. A notable Phase II study (NCT01911676) investigated the efficacy of this compound in combination with cognitive remediation for the treatment of cognitive impairment associated with schizophrenia (CIAS).[2][3][4][5][6] The study explored doses of 40 mg and 60 mg twice daily, which were shown to produce high levels of GlyT1 occupancy in the brain.[2][3][5][6] While the combination was found to be feasible, safe, and well-tolerated, it did not demonstrate a greater improvement in CIAS compared to cognitive training alone.[3][4][6]
Conclusion
This compound is a well-characterized, potent, and selective GlyT1 inhibitor that emerged from a focused lead optimization campaign. Its mechanism of action, involving the potentiation of NMDA receptor function through the elevation of synaptic glycine, represents a rational approach to addressing the hypo-glutamatergic dysfunction implicated in schizophrenia. The development of an efficient, large-scale synthesis highlights the chemical tractability of this compound class. While clinical trials have not yet demonstrated definitive efficacy for cognitive impairment in schizophrenia, the data generated for this compound provide valuable insights for the continued development of GlyT1 inhibitors as potential therapeutics for CNS disorders. This technical guide serves as a comprehensive resource for researchers and drug developers working in this area.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. A novel liquid chromatography/tandem mass spectrometry method for the quantification of glycine as biomarker in brain microdialysis and cerebrospinal fluid samples within 5min - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 5. Evaluation of Pharmacokinetics and Pharmacodynamics of BI 425809, a Novel GlyT1 Inhibitor: Translational Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Randomized controlled trial of the glycine transporter 1 inhibitor this compound to enhance cognitive training and neuroplasticity in schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
Preclinical Profile of PF-03463275: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
PF-03463275 is a potent, selective, and competitive inhibitor of the glycine transporter 1 (GlyT1), a key protein in the regulation of glycine levels in the synaptic cleft. By blocking the reuptake of glycine, this compound elevates synaptic glycine concentrations, thereby potentiating N-methyl-D-aspartate receptor (NMDAR) function. This mechanism holds therapeutic promise for addressing the cognitive impairments associated with schizophrenia (CIAS), which are linked to NMDAR hypofunction. This technical guide provides a comprehensive overview of the preclinical data for this compound, summarizing key in vitro and in vivo findings, detailing experimental methodologies, and illustrating the underlying signaling pathways and experimental workflows.
Introduction
The N-methyl-D-aspartate receptor (NMDAR) is a critical component of excitatory neurotransmission and synaptic plasticity, processes fundamental to learning and memory.[1] Glycine acts as an obligatory co-agonist at the NMDAR, meaning both glutamate and glycine must bind to the receptor for it to become fully active.[2] The glycine transporter 1 (GlyT1), encoded by the SLC6A9 gene, plays a crucial role in regulating the concentration of glycine in the synaptic environment.[1] Inhibition of GlyT1 has emerged as a promising therapeutic strategy to enhance NMDAR signaling and address conditions associated with its dysfunction, such as schizophrenia.[2]
This compound is an orally available and central nervous system (CNS)-penetrant small molecule developed by Pfizer as a selective inhibitor of GlyT1.[1][2] Its preclinical development aimed to characterize its potency, selectivity, pharmacokinetic profile, and in vivo efficacy in relevant animal models.
Mechanism of Action
This compound competitively inhibits the GlyT1 transporter. This inhibition reduces the reuptake of glycine from the synaptic cleft into glial cells and presynaptic neurons. The resulting increase in extracellular glycine concentration enhances the occupancy of the glycine binding site on the GluN1 subunit of the NMDAR. This potentiation of NMDAR signaling is hypothesized to improve synaptic plasticity and cognitive function.[1]
Quantitative Preclinical Data
The following tables summarize the key quantitative data from preclinical studies of this compound.
Table 1: In Vitro Pharmacology & ADME
| Parameter | Value | Species/System |
| GlyT1 Binding Affinity (Ki) | 11.6 nM | Recombinant Human GlyT1 |
| GlyT2 Selectivity (IC50) | > 10 µM | Recombinant Human GlyT2 |
| hERG Channel Activity (IC50) | 8.5 µM | Human Embryonic Kidney (HEK) cells |
| Human Liver Microsomal Stability (t½) | 80 minutes | Human Liver Microsomes |
| Permeability | Improved vs. predecessor compounds | MDCK-MDR1 cell assay |
Data sourced from multiple references.[2][3]
Table 2: In Vivo Pharmacology
| Parameter | Value | Species/Model |
| CSF Glycine Elevation (ED200) | 3.5 mg/kg, P.O. | Rat |
| Reversal of NMDA Antagonist-Induced Hyperlocomotion (ED50) * | 0.8 mg/kg | Mouse (L-687,414 induced) |
*Note: This data is for a structurally similar compound and is included as a likely indicator of the preclinical efficacy model used for this compound.[4]
Experimental Protocols
This section details the methodologies for the key preclinical experiments cited. While specific, proprietary protocols for this compound are not publicly available, the following represent standard industry practices for these assays.
GlyT1 Competitive Binding Assay
Objective: To determine the binding affinity (Ki) of this compound for the GlyT1 transporter.
Methodology:
-
Preparation of Membranes: Membranes from cells stably expressing recombinant human GlyT1 are prepared and homogenized in a suitable buffer.
-
Assay Conditions: A radiolabeled ligand known to bind to GlyT1 (e.g., [³H]-(R)-NPTS) is incubated with the cell membranes in the presence of varying concentrations of this compound.
-
Incubation: The reaction is incubated to allow binding to reach equilibrium.
-
Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.
-
Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki is then calculated using the Cheng-Prusoff equation.
In Vivo Cerebrospinal Fluid (CSF) Glycine Elevation
Objective: To assess the in vivo activity of this compound by measuring its effect on glycine levels in the cerebrospinal fluid of rats.
Methodology:
-
Animal Model: Male Wistar rats are used.
-
Drug Administration: this compound is formulated for oral administration (P.O.) and given at various doses.
-
CSF Collection: At a specified time point after dosing, animals are anesthetized, and CSF is collected from the cisterna magna.
-
Sample Processing: CSF samples are immediately processed and stored frozen to prevent degradation of analytes.
-
Glycine Quantification: Glycine concentrations in the CSF are determined using a validated analytical method, typically HPLC with fluorescence detection or LC-MS/MS.
-
Data Analysis: The dose of this compound required to double the baseline concentration of glycine in the CSF (ED200) is calculated.[3]
Human Liver Microsomal Stability Assay
Objective: To evaluate the metabolic stability of this compound in the presence of human liver enzymes, providing an early indication of its likely hepatic clearance.
Methodology:
-
Preparation: Pooled human liver microsomes are incubated with this compound at a fixed concentration in a phosphate buffer at 37°C.
-
Initiation of Reaction: The metabolic reaction is initiated by the addition of an NADPH-regenerating system.
-
Time Points: Aliquots are taken from the incubation mixture at several time points (e.g., 0, 5, 15, 30, 60, 80 minutes).
-
Quenching: The reaction in each aliquot is stopped by the addition of a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Sample Analysis: The samples are centrifuged to precipitate proteins, and the supernatant is analyzed by LC-MS/MS to quantify the remaining concentration of this compound.
-
Data Analysis: The half-life (t½) of the compound is determined from the slope of the natural logarithm of the remaining parent compound concentration versus time.[2]
hERG Patch-Clamp Assay
Objective: To assess the potential for this compound to inhibit the hERG potassium channel, a key indicator of potential cardiac liability.
Methodology:
-
Cell Line: A mammalian cell line (e.g., HEK293) stably expressing the human hERG channel is used.
-
Electrophysiology: Whole-cell patch-clamp recordings are performed to measure hERG channel currents.
-
Compound Application: Cells are exposed to increasing concentrations of this compound.
-
Data Acquisition: The effect of the compound on the hERG current (typically the tail current) is recorded at each concentration.
-
Data Analysis: A concentration-response curve is generated, and the IC50 value is calculated, representing the concentration at which this compound inhibits 50% of the hERG current.[3]
Summary and Conclusion
The preclinical data for this compound demonstrate that it is a potent and selective inhibitor of GlyT1. It shows good in vitro metabolic stability and robust in vivo target engagement, as evidenced by the elevation of glycine levels in the CSF of rats.[2][3] The compound possesses a safety profile deemed acceptable for clinical development, with weak activity at the hERG channel.[3] These findings provided a strong rationale for advancing this compound into clinical trials to evaluate its efficacy in treating cognitive impairments associated with schizophrenia. This guide serves as a technical resource for understanding the foundational preclinical work that supported the clinical investigation of this compound.
References
The GlyT1 Inhibitor PF-03463275: An In-Depth Technical Guide on its Effects on Synaptic Glycine Levels
For Researchers, Scientists, and Drug Development Professionals
Abstract
PF-03463275 is a potent and selective, centrally penetrant inhibitor of the glycine transporter 1 (GlyT1). By blocking the reuptake of glycine from the synaptic cleft, this compound is designed to elevate synaptic glycine concentrations, thereby potentiating N-methyl-D-aspartate receptor (NMDAR) function. This mechanism holds therapeutic promise for treating cognitive impairments associated with schizophrenia (CIAS), which are hypothesized to be linked to NMDAR hypofunction. This technical guide provides a comprehensive overview of the effects of this compound on synaptic glycine levels, detailing its mechanism of action, summarizing key preclinical and clinical data, and outlining relevant experimental protocols.
Introduction
The N-methyl-D-aspartate receptor (NMDAR) is a critical component of excitatory neurotransmission and synaptic plasticity. Its activation requires the binding of both glutamate and a co-agonist, primarily glycine or D-serine. The glycine transporter 1 (GlyT1) plays a crucial role in regulating the concentration of glycine in the synaptic cleft. Inhibition of GlyT1 represents a promising therapeutic strategy to enhance NMDAR signaling by increasing the availability of its co-agonist.
This compound is a competitive and selective GlyT1 inhibitor with a high binding affinity (Ki of 11.6 nM)[1]. It has been investigated in clinical trials for its potential to ameliorate cognitive deficits in schizophrenia. This document synthesizes the available data on the effects of this compound on glycine levels and its downstream consequences.
Mechanism of Action
This compound competitively inhibits the GlyT1 transporter, which is located on both neurons and glial cells surrounding the synapse. This inhibition leads to a reduction in the clearance of glycine from the synaptic cleft, resulting in an accumulation of synaptic glycine. The elevated glycine levels increase the occupancy of the glycine co-agonist binding site on the NMDAR, leading to enhanced NMDAR-mediated neurotransmission upon glutamate binding.
Signaling Pathway
The potentiation of the NMDAR by increased synaptic glycine initiates a cascade of downstream signaling events crucial for synaptic plasticity.
Quantitative Data on Glycine Levels
While direct preclinical microdialysis data for this compound on synaptic glycine levels are not publicly available, studies on other potent GlyT1 inhibitors provide a strong indication of the expected pharmacodynamic effects. Furthermore, a study on this compound reported good in vivo potency in a rat cerebrospinal fluid (CSF) glycine model, with an ED200 (dose required to double CSF glycine levels) of 3.5 mg/kg, PO.
The following tables summarize data from clinical studies on other GlyT1 inhibitors, which are expected to have a similar mechanism of action to this compound.
Table 1: Effect of GlyT1 Inhibitors on Human Cerebrospinal Fluid (CSF) Glycine Levels
| Compound | Dose | Treatment Duration | Geometric Mean Ratio (Day of Measurement vs. Baseline) |
| Bitopertin | 10 mg | 10 days | 1.3 |
| Bitopertin | 30 mg | 10 days | 1.7 |
| Bitopertin | 60 mg | 10 days | 2.3 |
| RG7118 | 15 mg | 26 days | ~1.9 |
| RG7118 | 30 mg | 26 days | ~1.9 |
Table 2: Clinical Dose and Target Occupancy of this compound in Schizophrenia Patients
| Dose (BID) | Mean GlyT1 Occupancy |
| 10 mg | ~44% |
| 20 mg | ~61% |
| 40 mg | ~76% |
| 60 mg | ~83% |
Data from a Positron Emission Tomography (PET) study[2][3][4].
Experimental Protocols
The following sections describe representative experimental protocols for assessing the in vivo effects of GlyT1 inhibitors on synaptic glycine levels.
In Vivo Microdialysis in Rodents
This technique allows for the direct measurement of extracellular neurotransmitter levels in specific brain regions of freely moving animals.
Detailed Methodology:
-
Animals: Adult male Sprague-Dawley or Wistar rats are commonly used.
-
Stereotaxic Surgery: Animals are anesthetized, and a guide cannula is stereotaxically implanted to target the brain region of interest (e.g., striatum or prefrontal cortex). The cannula is secured to the skull with dental cement.
-
Recovery: Animals are allowed to recover for at least 48 hours before the microdialysis experiment.
-
Microdialysis Probe: A microdialysis probe with a semipermeable membrane (e.g., 2-4 mm length) is inserted into the guide cannula.
-
Perfusion: The probe is perfused with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1-2 μL/min) using a microsyringe pump.
-
Sample Collection: Dialysate samples are collected at regular intervals (e.g., every 20-30 minutes) into vials containing a small amount of antioxidant solution.
-
Drug Administration: After a stable baseline is established, this compound is administered via the desired route (e.g., subcutaneous injection, oral gavage).
-
Analysis: Glycine concentrations in the dialysate are quantified using high-performance liquid chromatography (HPLC) with fluorescence or mass spectrometry detection.
Cerebrospinal Fluid (CSF) Collection in Rodents
This method provides an overall measure of changes in brain extracellular fluid composition.
Detailed Methodology:
-
Anesthesia: The rat is anesthetized.
-
Surgical Preparation: The dorsal neck muscles are dissected to expose the cisterna magna.
-
CSF Collection: A fine-gauge needle attached to a syringe is carefully inserted into the cisterna magna, and CSF is slowly aspirated.
-
Drug Administration and Time Course: CSF can be collected at different time points after the administration of this compound to assess the time course of glycine level changes.
-
Analysis: Glycine levels in the CSF are determined using HPLC or other sensitive analytical methods.
Discussion and Future Directions
The available evidence strongly supports the mechanism of action of this compound as a GlyT1 inhibitor that leads to an increase in synaptic glycine levels. While direct preclinical microdialysis data for this specific compound is not publicly accessible, the data from other GlyT1 inhibitors and the reported in vivo potency of this compound in a rat CSF glycine model provide a solid foundation for its expected pharmacodynamic profile.
Clinical studies have demonstrated clear target engagement with dose-dependent occupancy of GlyT1. However, the translation of this target engagement into clinical efficacy for CIAS has been challenging, with some clinical trials not meeting their primary endpoints. This highlights the complexity of NMDAR modulation and the pathophysiology of schizophrenia.
Future research should focus on:
-
Publishing the preclinical microdialysis data for this compound to provide a more complete picture of its effects on synaptic glycine in various brain regions.
-
Investigating the relationship between the magnitude of glycine increase, GlyT1 occupancy, and functional outcomes in both preclinical models and clinical populations.
-
Exploring the potential of biomarkers to identify patient subpopulations that may be more responsive to GlyT1 inhibition.
Conclusion
This compound is a well-characterized GlyT1 inhibitor that effectively engages its target in the central nervous system. Its mechanism of action, centered on increasing synaptic glycine levels to potentiate NMDAR function, is supported by a strong theoretical framework and indirect evidence from similar compounds. While the clinical development of this compound has faced challenges, the study of this and other GlyT1 inhibitors continues to provide valuable insights into the role of the glycine modulatory site of the NMDAR in cognitive function and psychiatric disorders. The data and protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals working in this area.
References
The Role of PF-03463275 in Cognitive Enhancement: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
PF-03463275 is a selective, competitive, and reversible inhibitor of the Glycine Transporter-1 (GlyT1).[1] Its development has been primarily focused on ameliorating the cognitive impairments associated with schizophrenia (CIAS).[2][3] The core hypothesis underpinning its mechanism of action is the potentiation of N-methyl-D-aspartate receptor (NMDAR) function through the elevation of synaptic glycine levels.[4][5] NMDARs are critical for synaptic plasticity, a fundamental cellular mechanism for learning and memory.[6][7] This technical guide provides an in-depth review of this compound, summarizing its pharmacodynamics, key experimental findings, and clinical trial outcomes. It includes detailed experimental protocols and visual representations of its signaling pathway and study designs to offer a comprehensive resource for the scientific community.
Core Mechanism of Action: GlyT1 Inhibition and NMDAR Potentiation
This compound is an orally available, central nervous system (CNS) penetrant compound that selectively inhibits the GlyT1 protein (SLC6A9).[4] GlyT1 is responsible for the reuptake of glycine from the synaptic cleft.[4] Glycine acts as an obligatory co-agonist at the NMDAR; both glutamate and glycine must bind to the receptor for it to be activated.[8] By blocking GlyT1, this compound increases the extracellular concentration of glycine, thereby enhancing NMDAR-mediated neurotransmission.[4] This enhancement of NMDAR function is hypothesized to improve neuroplasticity and, consequently, cognitive function.[5][9]
Caption: Signaling pathway of this compound action.
Quantitative Data Summary
The following tables summarize the key pharmacodynamic and clinical data for this compound.
Table 1: Pharmacodynamic Properties of this compound
| Parameter | Value | Reference |
|---|---|---|
| Target | Glycine Transporter-1 (GlyT1) | [4] |
| Mechanism | Competitive, Reversible Inhibitor | [1] |
| Ki (GlyT1) | 11.6 nM | [1][8] |
| IC50 (GlyT2) | > 10,000 nM |[8] |
Table 2: Dose-Dependent GlyT1 Occupancy in Schizophrenia Patients
| Dose (Twice Daily) | Mean GlyT1 Occupancy | Reference |
|---|---|---|
| 10 mg | ~44% | [2][3][10] |
| 20 mg | ~61% | [2][3][10] |
| 40 mg | ~76% | [2][3][10] |
| 60 mg | ~83% | [2][3][10] |
Data obtained via Positron Emission Tomography (PET) imaging.
Table 3: Effects on Working Memory and Neuroplasticity
| Population | Finding | Dose | Reference |
|---|---|---|---|
| Healthy Subjects | Improved working memory accuracy | 40 mg BID | [2][3] |
| Schizophrenia Patients | Increased Long-Term Potentiation (LTP) | Peak effect at 40 mg BID | [2][3][10] |
| Schizophrenia Patients | LTP increase showed an inverted 'U' dose-response | 10, 20, 40, 60 mg BID |[2][3][10] |
Key Experimental Protocols
Protocol 1: GlyT1 Receptor Occupancy via PET
-
Objective: To determine the dose-related occupancy of GlyT1 by this compound in the human brain.
-
Methodology: A Positron Emission Tomography (PET) scan was conducted.
-
Radioligand: 18F-MK-6577, a specific radiotracer for GlyT1, was administered intravenously.[2][3]
-
Procedure: Participants underwent a baseline PET scan without the drug and then subsequent scans after reaching steady-state plasma concentrations of this compound at various doses.
-
Data Analysis: The binding potential of 18F-MK-6577 was measured in various brain regions (e.g., cortical and subcortical areas). Receptor occupancy was calculated by comparing the binding potential at baseline to the binding potential during drug treatment.[2]
Protocol 2: Assessment of Neuroplasticity via Visual Long-Term Potentiation (LTP)
-
Objective: To measure NMDAR-dependent neuroplasticity in vivo as a biomarker of this compound's target engagement.[5]
-
Methodology: Visually Evoked Potentials (VEPs) were recorded using electroencephalography (EEG).
-
Procedure:
-
Baseline Recording: VEPs were recorded in response to a reversing checkerboard pattern to establish a stable baseline.
-
LTP Induction: A high-frequency visual stimulation (tetanus) was presented to induce LTP.
-
Post-Tetanus Recording: VEPs were recorded again for a period post-tetanus to measure the potentiation of the response.
-
-
Endpoint: The magnitude of LTP was quantified as the percentage increase in the VEP amplitude from baseline following the tetanic stimulation.[3]
Protocol 3: Phase 2 Clinical Trial Design (NCT01911676)
-
Objective: To evaluate if this compound could enhance the effects of computerized cognitive training (CT) on cognitive impairments associated with schizophrenia (CIAS).[9][11]
-
Design: A double-blind, placebo-controlled, within-subject, crossover augmentation study.[9][11]
-
Participants: 71 clinically stable outpatients with schizophrenia or schizoaffective disorder who were classified as extensive metabolizers for the CYP2D6 enzyme.[9][11]
-
Procedure:
-
Participants were randomized to one of four treatment sequences.
-
Each participant underwent two 5-week treatment periods, separated by a 2-week washout phase.
-
In one period, they received this compound (either 40 mg or 60 mg twice daily), and in the other, they received a placebo.[9][11]
-
All participants engaged in computerized CT throughout both periods.
-
-
Primary Outcome Measure: Change in the MATRICS Consensus Cognitive Battery (MCCB) composite score.[9][11]
Caption: Experimental workflow for target engagement studies.
Caption: Crossover design of the NCT01911676 clinical trial.
Clinical Efficacy and Outcomes
The primary clinical trial (NCT01911676) was designed to test the hypothesis that enhancing neuroplasticity with this compound would augment the benefits of cognitive training.[9]
The study demonstrated that the combination of this compound with cognitive training was feasible, safe, and well-tolerated at doses of 40 mg and 60 mg twice daily.[9][11] However, the trial did not meet its primary endpoint. The results showed that this compound did not produce a greater improvement in the MCCB composite score compared to cognitive training with a placebo.[9][11] Furthermore, the drug was not associated with improved learning during the cognitive training exercises.[11]
Conclusion
This compound successfully demonstrated dose-dependent target engagement of the GlyT1 transporter and modulation of a key neuroplasticity biomarker, Long-Term Potentiation, in patients with schizophrenia.[2][3] The peak effect on LTP at a dose achieving approximately 75% GlyT1 occupancy suggested a therapeutic window and supported the inverted 'U' dose-response hypothesis for GlyT1 inhibitors.[3][10]
Despite these promising biomarker results, the translation to broad cognitive enhancement in a Phase 2 clinical trial was not successful.[9][11] The lack of synergy with cognitive training suggests that while GlyT1 inhibition can influence cellular-level plasticity, this may not be sufficient to overcome the complex and multifaceted nature of cognitive deficits in schizophrenia. Future research may need to explore different patient populations, alternative cognitive training paradigms, or the use of GlyT1 inhibitors in combination with other therapeutic agents to unlock their potential for cognitive enhancement.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Dose-Related Target Occupancy and Effects on Circuitry, Behavior, and Neuroplasticity of the Glycine Transporter-1 Inhibitor this compound in Healthy and Schizophrenia Subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Dose-related target occupancy and effects on circuitry, behavior, and neuroplasticity of the glycine transporter-1 inhibitor, this compound, in healthy and schizophrenia subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 5. RePORT ⟩ RePORTER [reporter.nih.gov]
- 6. Frontiers | The Requirement of the C-Terminal Domain of GluA1 in Different Forms of Long-Term Potentiation in the Hippocampus Is Age-Dependent [frontiersin.org]
- 7. zenodo.org [zenodo.org]
- 8. researchgate.net [researchgate.net]
- 9. Randomized controlled trial of the glycine transporter 1 inhibitor this compound to enhance cognitive training and neuroplasticity in schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. forum.schizophrenia.com [forum.schizophrenia.com]
- 11. Randomized Controlled Trial of the Glycine Transporter 1 Inhibitor this compound to Enhance Cognitive Training and Neuroplasticity in Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for PF-03463275 In Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide detailed protocols for the in vitro characterization of PF-03463275, a selective inhibitor of the Glycine Transporter 1 (GlyT1). The included methodologies cover essential assays to determine the potency, selectivity, and mechanism of action of this compound. The protocols are designed to be implemented in a standard laboratory setting equipped for cell culture and radiometric assays.
Introduction
This compound is a potent and selective inhibitor of the Glycine Transporter 1 (GlyT1), a key protein responsible for the reuptake of glycine from the synaptic cleft. By inhibiting GlyT1, this compound increases the extracellular concentration of glycine, which acts as a co-agonist at N-methyl-D-aspartate (NMDA) receptors. This modulation of NMDA receptor activity is a promising therapeutic strategy for neurological and psychiatric disorders. These protocols detail the necessary in vitro assays to study the inhibitory activity of this compound on GlyT1.
Data Presentation
Quantitative Data for this compound
| Parameter | Value | Target | Assay Type |
| Kᵢ | 11.6 nM | Human GlyT1 | Radioligand Binding Assay |
| IC₅₀ | > 10 µM | Human GlyT2 | Glycine Uptake Assay |
Signaling Pathway
The Glycine Transporter 1 (GlyT1) plays a crucial role in regulating neurotransmission by controlling the concentration of glycine in the synaptic cleft. This, in turn, modulates the activity of NMDA receptors, which are critical for synaptic plasticity, learning, and memory.
Caption: GlyT1 inhibition by this compound increases synaptic glycine, enhancing NMDA receptor activation.
Experimental Protocols
[³H]Glycine Uptake Inhibition Assay in HEK293 Cells Stably Expressing Human GlyT1
This assay measures the ability of this compound to inhibit the uptake of radiolabeled glycine into cells expressing the GlyT1 transporter.
Materials:
-
HEK293 cells stably expressing human GlyT1 (HEK-hGlyT1)
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418)
-
Phosphate-Buffered Saline (PBS)
-
Krebs-Ringer-HEPES (KRH) buffer (120 mM NaCl, 4.7 mM KCl, 2.2 mM CaCl₂, 1.2 mM MgSO₄, 1.2 mM KH₂PO₄, 10 mM HEPES, pH 7.4)
-
[³H]Glycine (specific activity ~15-20 Ci/mmol)
-
Non-radiolabeled glycine
-
This compound
-
Scintillation cocktail
-
96-well cell culture plates
-
Microplate scintillation counter
Protocol:
-
Cell Culture:
-
Culture HEK-hGlyT1 cells in DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin, and the appropriate selection antibiotic.
-
Seed the cells into 96-well plates at a density of 40,000-60,000 cells per well and grow to confluence (typically 24-48 hours).
-
-
Assay Procedure:
-
Prepare a stock solution of this compound in DMSO. Create a serial dilution of the compound in KRH buffer. The final DMSO concentration in the assay should be ≤0.1%.
-
On the day of the assay, aspirate the culture medium from the wells.
-
Wash the cells twice with 100 µL of KRH buffer.
-
Add 50 µL of KRH buffer containing the desired concentration of this compound or vehicle (for total uptake) to each well. For non-specific uptake control, use a known GlyT1 inhibitor like sarcosine at a high concentration (e.g., 1 mM).
-
Pre-incubate the plate at room temperature for 15 minutes.
-
Prepare the assay solution by mixing [³H]Glycine and non-radiolabeled glycine in KRH buffer to a final concentration of 50 nM [³H]Glycine and 10 µM total glycine.
-
Initiate the uptake by adding 50 µL of the assay solution to each well.
-
Incubate the plate at room temperature for 10 minutes.
-
Terminate the uptake by rapidly aspirating the solution and washing the cells three times with 100 µL of ice-cold KRH buffer.
-
Lyse the cells by adding 50 µL of 1% SDS to each well and shaking for 5 minutes.
-
Add 150 µL of scintillation cocktail to each well.
-
Count the radioactivity in a microplate scintillation counter.
-
-
Data Analysis:
-
Calculate the specific uptake by subtracting the non-specific uptake from the total uptake.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Determine the IC₅₀ value by fitting the data to a sigmoidal dose-response curve.
-
Caption: Workflow for the [³H]Glycine uptake inhibition assay.
Radioligand Binding Assay for GlyT1
This assay determines the binding affinity (Kᵢ) of this compound to GlyT1 by measuring its ability to displace a radiolabeled ligand.
Materials:
-
Membrane preparations from cells expressing human GlyT1 (e.g., HEK-hGlyT1 or CHO-hGlyT1)
-
Binding buffer (50 mM Tris-HCl, pH 7.4, 120 mM NaCl, 5 mM KCl, 2.5 mM CaCl₂, 1.2 mM MgSO₄)
-
Radioligand, e.g., [³H]-Org24598 (a high-affinity GlyT1 inhibitor)
-
Non-labeled Org24598 (for non-specific binding determination)
-
This compound
-
GF/B glass fiber filters, pre-soaked in 0.5% polyethyleneimine (PEI)
-
Scintillation cocktail
-
96-well filter plates and vacuum manifold
-
Scintillation counter
Protocol:
-
Membrane Preparation:
-
Harvest HEK-hGlyT1 cells and homogenize in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4 with protease inhibitors).
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and debris.
-
Centrifuge the supernatant at 40,000 x g for 30 minutes at 4°C to pellet the membranes.
-
Resuspend the membrane pellet in binding buffer and determine the protein concentration (e.g., using a BCA assay).
-
-
Binding Assay:
-
In a 96-well plate, add in the following order:
-
25 µL of binding buffer
-
25 µL of this compound at various concentrations or vehicle (for total binding) or a saturating concentration of non-labeled Org24598 (for non-specific binding).
-
50 µL of [³H]-Org24598 (at a concentration close to its K_d).
-
100 µL of the membrane preparation (containing 10-20 µg of protein).
-
-
Incubate the plate at room temperature for 60 minutes with gentle agitation.
-
Terminate the binding reaction by rapid filtration through the pre-soaked GF/B filter plate using a vacuum manifold.
-
Wash the filters three times with 200 µL of ice-cold binding buffer.
-
Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC₅₀ value and then calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/K_d), where [L] is the concentration of the radioligand and K_d is its dissociation constant.
-
Caption: Workflow for the GlyT1 radioligand binding assay.
Conclusion
The provided protocols offer a robust framework for the in vitro evaluation of this compound. The glycine uptake assay is a functional measure of the compound's inhibitory activity, while the radioligand binding assay provides a direct measure of its affinity for the GlyT1 transporter. Consistent and reproducible data from these assays are essential for understanding the pharmacological profile of this compound and for its further development as a therapeutic agent.
Application Notes and Protocols for PF-03463275 Glycine Uptake Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
PF-03463275 is a potent, selective, and competitive inhibitor of the glycine transporter 1 (GlyT1), a member of the sodium- and chloride-dependent neurotransmitter transporter family.[1][2] GlyT1 plays a crucial role in regulating glycine levels in the synaptic cleft. By inhibiting the reuptake of glycine, GlyT1 inhibitors like this compound increase the concentration of synaptic glycine.[3][4] This potentiation of glycinergic neurotransmission, particularly at the N-methyl-D-aspartate (NMDA) receptor where glycine acts as a co-agonist, is a key mechanism of action.[3][5] This has led to the investigation of this compound for its therapeutic potential in neurological and psychiatric disorders, such as schizophrenia, where NMDA receptor hypofunction is implicated.[2][6]
These application notes provide detailed protocols for an in vitro glycine uptake assay to determine the inhibitory activity of this compound and other compounds targeting GlyT1.
Data Presentation
Table 1: In Vitro Potency of GlyT1 Inhibitors
| Compound | Target | Assay Type | Cell Line | IC50 | Ki | Reference |
| This compound | Human GlyT1 | [3H]Glycine Uptake | - | - | 11.6 nM | [7] |
| NFPS | Human GlyT1c | [3H]Glycine Uptake | HEK293 | 0.22 µM | - | [8] |
| Sarcosine | Rat GlyT1 | [3H]Glycine Uptake | Brain Aggregates | - | - | [9] |
| Bitopertin | Human GlyT1 | [3H]Glycine Uptake | CHO cells | 30 nM | - | [10] |
Note: Direct comparison of IC50 values should be made with caution due to variations in experimental conditions.
Table 2: Clinical Dose-Related Occupancy of this compound in Schizophrenia Patients
| Dose (twice daily) | GlyT1 Occupancy | Reference |
| 10 mg | ~44% | [11][12] |
| 20 mg | ~61% | [11][12] |
| 40 mg | ~76% | [11][12] |
| 60 mg | ~83% | [11][12] |
Experimental Protocols
Protocol 1: [3H]Glycine Uptake Assay in CHO Cells Stably Expressing Human GlyT1
This protocol describes a radiolabeled glycine uptake assay to determine the IC50 value of this compound. The method is adapted from established protocols for high-throughput screening of GlyT1 inhibitors.[13][14]
Materials:
-
Cells: Chinese Hamster Ovary (CHO-K1) cells stably expressing human GlyT1 (CHO-hGlyT1).
-
Culture Medium: Ham's F-12 medium supplemented with 10% Fetal Bovine Serum (FBS), penicillin (100 U/mL), and streptomycin (100 µg/mL).
-
Selection Agent: Appropriate antibiotic for maintaining stable expression (e.g., G418).
-
Assay Buffer: HEPES-buffered saline (e.g., 10 mM HEPES, 150 mM NaCl, 1 mM CaCl2, 2.5 mM KCl, 2.5 mM MgSO4, 10 mM D-glucose, pH 7.4).
-
[3H]Glycine: Radiolabeled glycine with high specific activity.
-
Test Compound: this compound dissolved in a suitable solvent (e.g., DMSO).
-
Non-specific Uptake Inhibitor: A high concentration of a known GlyT1 inhibitor (e.g., 10 mM Glycine or Sarcosine).[9]
-
Lysis Buffer: 0.1 M NaOH or a commercial cell lysis reagent.
-
Scintillation Cocktail.
-
96-well or 384-well microplates.
Procedure:
-
Cell Culture:
-
Culture CHO-hGlyT1 cells in T-75 flasks at 37°C in a humidified atmosphere of 5% CO2.
-
Subculture cells every 2-3 days to maintain logarithmic growth.
-
For the assay, seed cells into 96-well or 384-well plates at an appropriate density to achieve a confluent monolayer on the day of the experiment.
-
-
Assay Preparation:
-
On the day of the assay, aspirate the culture medium from the wells.
-
Wash the cell monolayer twice with pre-warmed Assay Buffer.
-
Prepare serial dilutions of this compound in Assay Buffer. Also, prepare solutions for total uptake (vehicle control) and non-specific uptake.
-
-
Inhibitor Incubation:
-
Add the diluted this compound, vehicle, or non-specific inhibitor to the respective wells.
-
Incubate the plate at 37°C for 15-30 minutes.
-
-
Glycine Uptake:
-
Prepare the [3H]Glycine solution in Assay Buffer at a final concentration of approximately 50 nM.[9]
-
Add the [3H]Glycine solution to all wells to initiate the uptake reaction.
-
Incubate the plate at 37°C for 10-15 minutes. Ensure the uptake is in the linear range, which should be determined in preliminary experiments.[15]
-
-
Termination of Uptake:
-
Rapidly aspirate the radioactive solution from the wells.
-
Wash the cells three times with ice-cold Assay Buffer to remove unincorporated [3H]Glycine.
-
-
Cell Lysis and Scintillation Counting:
-
Add Lysis Buffer to each well and incubate for at least 30 minutes to ensure complete cell lysis.
-
Transfer the lysate from each well to a scintillation vial.
-
Add scintillation cocktail to each vial.
-
Measure the radioactivity (counts per minute, CPM) using a scintillation counter.
-
Data Analysis:
-
Calculate Specific Uptake:
-
Specific Uptake = Total Uptake (CPM) - Non-specific Uptake (CPM).
-
-
Calculate Percent Inhibition:
-
% Inhibition = [(Specific Uptake of Vehicle - Specific Uptake with this compound) / Specific Uptake of Vehicle] x 100.
-
-
Determine IC50:
-
Plot the percent inhibition against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve using a suitable software (e.g., GraphPad Prism) to determine the IC50 value.
-
Visualizations
Caption: Mechanism of this compound action on GlyT1 signaling.
Caption: Workflow for the [3H]Glycine Uptake Assay.
References
- 1. Sodium- and chloride-dependent glycine transporter 1 - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. What are GlyT1 modulators and how do they work? [synapse.patsnap.com]
- 4. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 5. Glycine transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Transport mechanism and pharmacology of the human GlyT1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Pharmacological assessment of the role of the glycine transporter GlyT-1 in mediating high-affinity glycine uptake by rat cerebral cortex and cerebellum synaptosomes. — Target Discovery Institute [tdi.ox.ac.uk]
- 9. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 10. discmedicine.com [discmedicine.com]
- 11. Dose-Related Target Occupancy and Effects on Circuitry, Behavior, and Neuroplasticity of the Glycine Transporter-1 Inhibitor this compound in Healthy and Schizophrenia Subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Dose-related target occupancy and effects on circuitry, behavior, and neuroplasticity of the glycine transporter-1 inhibitor, this compound, in healthy and schizophrenia subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Successful identification of glycine transporter inhibitors using an adaptation of a functional cell-based assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
Application Notes and Protocols for PF-03463275 in Electrophysiology Slice Recordings
For Researchers, Scientists, and Drug Development Professionals
Introduction
PF-03463275 is a potent and selective inhibitor of the glycine transporter 1 (GlyT1).[1][2] GlyT1 is primarily responsible for the reuptake of glycine from the synaptic cleft, thereby regulating its extracellular concentration. By inhibiting GlyT1, this compound increases the synaptic availability of glycine, which acts as a co-agonist at the N-methyl-D-aspartate (NMDA) receptor. This potentiation of NMDA receptor function makes this compound a valuable tool for studying glutamatergic neurotransmission and its role in various physiological and pathological processes, including synaptic plasticity and neuropsychiatric disorders like schizophrenia.[3][4][5]
These application notes provide detailed protocols for the use of this compound in electrophysiological recordings from acute brain slices, guidance on data interpretation, and a summary of its known pharmacological properties.
Data Presentation
Pharmacological Profile of this compound
| Parameter | Value | Species | Assay | Reference |
| Kᵢ for GlyT1 | 11.6 nM | Human | Radioligand binding assay | [1][2] |
| IC₅₀ for GlyT2 | > 10 µM | Not Specified | Not Specified | [1] |
| Mechanism of Action | Competitive and reversible inhibitor of GlyT1 | Not Specified | Not Specified | [2] |
Expected Electrophysiological Effects in Brain Slices
| Parameter | Expected Effect with this compound | Rationale |
| NMDA Receptor-Mediated EPSCs | Potentiation (increased amplitude and/or duration) | Increased synaptic glycine enhances NMDA receptor activation. |
| AMPA Receptor-Mediated EPSCs | No significant direct effect expected | The primary target is the NMDA receptor co-agonist site. |
| Neuronal Excitability | Potential for increased excitability | Enhanced NMDA receptor function can lead to increased depolarization and firing. |
| Synaptic Plasticity (e.g., LTP) | Potential to modulate the threshold for induction | NMDA receptor activation is critical for many forms of synaptic plasticity. |
Experimental Protocols
Protocol 1: Preparation of Acute Brain Slices
This protocol describes the preparation of acute brain slices suitable for whole-cell patch-clamp recordings. The specific brain region of interest will determine the precise slicing orientation.
Materials:
-
Anesthetized animal (e.g., mouse or rat)
-
Ice-cold cutting solution (e.g., NMDG-based or sucrose-based aCSF)
-
Artificial cerebrospinal fluid (aCSF) for recording
-
Vibrating microtome
-
Recovery chamber
-
Carbogen gas (95% O₂ / 5% CO₂)
Procedure:
-
Anesthesia and Perfusion: Anesthetize the animal deeply according to approved institutional protocols. Perform a transcardial perfusion with ice-cold cutting solution to clear the blood and cool the brain.
-
Brain Extraction: Rapidly dissect the brain and place it in the ice-cold, carbogenated cutting solution.
-
Slicing: Mount the brain on the vibratome stage. Cut slices of the desired thickness (typically 250-350 µm) in the ice-cold cutting solution.
-
Recovery: Transfer the slices to a recovery chamber containing aCSF heated to 32-34°C and continuously bubbled with carbogen. Allow the slices to recover for at least 60 minutes before starting the recordings. After the initial recovery period, the slices can be maintained at room temperature.
Protocol 2: Whole-Cell Patch-Clamp Recording with this compound
This protocol outlines the procedure for recording synaptic currents and assessing the effect of this compound.
Materials:
-
Prepared acute brain slices
-
Patch-clamp rig with amplifier, micromanipulator, and data acquisition system
-
Glass micropipettes (3-6 MΩ)
-
Intracellular solution (e.g., K-gluconate based for current-clamp, Cs-based for voltage-clamp)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Recording aCSF
-
Perfusion system
Procedure:
-
Slice Transfer: Transfer a brain slice to the recording chamber on the microscope stage and continuously perfuse with carbogenated aCSF at a rate of 2-3 ml/min.
-
Cell Identification: Identify the target neurons using differential interference contrast (DIC) or infrared microscopy.
-
Patching: Approach a neuron with a glass micropipette filled with intracellular solution and establish a gigaohm seal.
-
Whole-Cell Configuration: Rupture the cell membrane to achieve the whole-cell configuration.
-
Baseline Recording: Record baseline synaptic activity (e.g., evoked EPSCs, spontaneous EPSCs, or miniature EPSCs). To isolate NMDA receptor currents, voltage-clamp the cell at a depolarized potential (e.g., +40 mV) in the presence of an AMPA receptor antagonist (e.g., NBQX).
-
Application of this compound:
-
Prepare the desired final concentration of this compound in the recording aCSF. Based on its Kᵢ of 11.6 nM, a starting concentration range of 10-100 nM is recommended.
-
Switch the perfusion to the aCSF containing this compound.
-
Allow sufficient time for the drug to equilibrate in the slice (typically 5-10 minutes).
-
-
Data Acquisition: Record the synaptic activity in the presence of this compound.
-
Washout: (Optional) Switch the perfusion back to the control aCSF to observe the reversal of the drug's effects.
-
Data Analysis: Analyze the recorded currents to quantify changes in amplitude, frequency, and kinetics.
Considerations:
-
Solvent Control: Perform control experiments with the vehicle (e.g., DMSO) to ensure it has no effect on the recorded parameters.
-
Exogenous Glycine: In some brain regions or preparations where the ambient glycine concentration is very low, the effect of GlyT1 inhibition may be minimal. In such cases, co-application of a low concentration of exogenous glycine (e.g., 1-10 µM) with this compound may be necessary to unmask the potentiation of NMDA receptors.
-
Concentration-Response Curve: To determine the EC₅₀ of this compound in your preparation, perform experiments with a range of concentrations.
Visualizations
Caption: Signaling pathway of this compound action.
Caption: Experimental workflow for slice electrophysiology.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Dose-related target occupancy and effects on circuitry, behavior, and neuroplasticity of the glycine transporter-1 inhibitor, this compound, in healthy and schizophrenia subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dose-Related Target Occupancy and Effects on Circuitry, Behavior, and Neuroplasticity of the Glycine Transporter-1 Inhibitor this compound in Healthy and Schizophrenia Subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Randomized controlled trial of the glycine transporter 1 inhibitor this compound to enhance cognitive training and neuroplasticity in schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Animal Studies with PF-03463275
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for conducting in vivo animal studies with PF-03463275, a selective and competitive inhibitor of the Glycine Transporter 1 (GlyT1). The protocols outlined below are intended to serve as a guide for investigating the therapeutic potential of this compound in preclinical models of central nervous system disorders, particularly those with relevance to schizophrenia.
Mechanism of Action
This compound functions by blocking the reuptake of glycine from the synaptic cleft. This inhibition leads to an increase in extracellular glycine concentrations, which in turn potentiates the activity of N-methyl-D-aspartate (NMDA) receptors. Glycine acts as a mandatory co-agonist at the NMDA receptor, and enhancing its availability is a therapeutic strategy aimed at mitigating the hypofunction of NMDA receptors implicated in the pathophysiology of schizophrenia.
Application Notes and Protocols for Long-Term Potentiation (LTP) Studies with PF-03463275
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the use of PF-03463275, a selective glycine transporter-1 (GlyT1) inhibitor, in studying long-term potentiation (LTP), a key cellular mechanism underlying synaptic plasticity, learning, and memory. The protocols are based on clinical research investigating the effects of this compound on neuroplasticity in humans.
Introduction
Long-term potentiation (LTP) is a long-lasting enhancement in signal transmission between two neurons that results from stimulating them synchronously. It is a widely studied form of synaptic plasticity and is considered a primary molecular mechanism for learning and memory. The N-methyl-D-aspartate receptor (NMDAR) is crucial for the induction of many forms of LTP. Glycine acts as a mandatory co-agonist at the NMDAR. By inhibiting the glycine transporter-1 (GlyT1), this compound increases the synaptic concentration of glycine, thereby enhancing NMDAR function and, consequently, neuroplasticity.[1][2]
Clinical studies have demonstrated that this compound can enhance LTP in patients with schizophrenia, a condition associated with NMDAR hypofunction and cognitive impairments.[1][2] These findings highlight the potential of using this compound as a tool to investigate the role of GlyT1 and NMDAR-dependent plasticity in both healthy and diseased states.
Quantitative Data Summary
The following tables summarize the key quantitative findings from a clinical study investigating the dose-related effects of this compound on GlyT1 occupancy and LTP in schizophrenia patients (SZS) and healthy subjects (HSs).[1][2]
Table 1: Dose-Dependent GlyT1 Occupancy by this compound in Schizophrenia Patients
| This compound Dose (BID) | Approximate GlyT1 Occupancy |
| 10 mg | ~44% |
| 20 mg | ~61% |
| 40 mg | ~76% |
| 60 mg | ~83% |
Table 2: Effect of this compound on Visual Long-Term Potentiation (LTP)
| Subject Group | This compound Dose (BID) | Key Findings on LTP |
| Schizophrenia Patients (SZS) | 10 mg, 20 mg, 40 mg, 60 mg | Significant increase in LTP, with peak effects at 40 mg.[1][2] The dose-response profile suggested an inverted 'U' shape.[1][2] |
| Healthy Subjects (HSs) | 10 mg, 20 mg, 40 mg | No detectable effect on LTP at the doses tested.[1] |
Signaling Pathway
The mechanism by which this compound enhances LTP is centered on the modulation of NMDAR activity through the inhibition of GlyT1.
Caption: Signaling pathway of this compound in enhancing LTP.
Experimental Protocols
The following are detailed methodologies for key experiments involving this compound and LTP, based on the visual LTP paradigm.[1]
Protocol 1: In Vivo Visual Long-Term Potentiation (LTP) Induction and Measurement in Humans
This protocol describes a non-invasive method to assess cortical plasticity using electroencephalography (EEG).
Objective: To measure the effect of this compound on visual LTP.
Materials:
-
EEG recording system with at least 64 channels
-
Visual stimulation hardware and software
-
This compound or placebo capsules
-
Standard EEG preparation materials (e.g., abrasive gel, conducting paste, cap)
Procedure:
-
Subject Preparation and Drug Administration:
-
Baseline Visual Evoked Potential (VEP) Recording:
-
The experiment is based on a two-stimulus visual oddball task.
-
Administer two blocks of standard trials (e.g., 'Pre 1' and 'Pre 2') to establish a stable baseline VEP.[1]
-
Each block consists of a series of visual stimuli presented to the participant.
-
-
LTP Induction (Tetanic Stimulation):
-
Following baseline recording, present a block of high-frequency photic stimulation. This serves as the "tetanic" stimulation to induce LTP of the VEP.[1]
-
The specific parameters of the high-frequency stimulation (e.g., frequency, duration, intensity) should be kept consistent across all sessions and subjects.
-
-
Post-Tetanus VEP Recording:
-
Immediately after the high-frequency stimulation, present several blocks of the same standard visual stimuli used in the baseline recording.
-
Record the VEPs for each of these post-tetanus blocks.
-
-
Data Analysis:
-
Process the EEG data to extract the VEPs for each condition (pre- and post-tetanus).
-
LTP is quantified as the percentage change in the amplitude of a specific VEP component (e.g., N1b) from the pre-tetanus baseline to the post-tetanus blocks.
-
Compare the magnitude of LTP between the this compound and placebo conditions.
-
Caption: Experimental workflow for the visual LTP protocol.
Protocol 2: Assessment of GlyT1 Occupancy using Positron Emission Tomography (PET)
Objective: To determine the percentage of GlyT1 occupancy at different doses of this compound.
Materials:
-
PET scanner
-
This compound or placebo
-
Standard procedures for radioligand administration and PET imaging
Procedure:
-
Baseline PET Scan:
-
Perform a baseline PET scan after administration of the radioligand to measure baseline GlyT1 availability.
-
-
Drug Administration:
-
Administer a specific dose of this compound.
-
-
Post-Dose PET Scan:
-
After allowing for the drug to reach its target, perform a second PET scan with the same radioligand.
-
-
Data Analysis:
-
Analyze the PET images to quantify the binding potential of the radioligand in specific brain regions.
-
GlyT1 occupancy is calculated as the percentage reduction in radioligand binding from the baseline to the post-dose scan.
-
Conclusion
This compound serves as a valuable pharmacological tool for investigating the role of the glycinergic system in NMDAR-dependent synaptic plasticity. The provided protocols, based on published clinical research, offer a framework for studying the effects of GlyT1 inhibition on LTP in human subjects. These methods can be adapted to explore the therapeutic potential of GlyT1 inhibitors for cognitive disorders associated with impaired neuroplasticity.
References
- 1. Dose-related target occupancy and effects on circuitry, behavior, and neuroplasticity of the glycine transporter-1 inhibitor, this compound, in healthy and schizophrenia subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dose-Related Target Occupancy and Effects on Circuitry, Behavior, and Neuroplasticity of the Glycine Transporter-1 Inhibitor this compound in Healthy and Schizophrenia Subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: PET Imaging of Glycine Transporter 1 (GlyT1) Occupancy with PF-03463275
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for conducting Positron Emission Tomography (PET) imaging studies to measure the occupancy of the Glycine Transporter 1 (GlyT1) by the selective inhibitor PF-03463275. This document is intended to guide researchers in the design, execution, and analysis of such studies, which are critical for the development of novel therapeutics targeting the glutamatergic system, particularly for conditions like schizophrenia.[1][2][3][4]
Introduction
The Glycine Transporter 1 (GlyT1) is a key protein responsible for the reuptake of glycine from the synaptic cleft.[3][5] By inhibiting GlyT1, compounds like this compound can increase synaptic glycine levels, thereby potentiating the function of N-methyl-D-aspartate (NMDA) receptors, which are crucial for synaptic plasticity, learning, and memory.[1][3][5] Deficits in NMDA receptor function have been implicated in the pathophysiology of schizophrenia, making GlyT1 a promising therapeutic target.[2][3]
This compound is a potent, selective, and centrally penetrant GlyT1 inhibitor.[1][6] PET imaging is an invaluable tool to non-invasively quantify the extent to which this compound binds to and occupies GlyT1 in the living human brain. This allows for the determination of the relationship between drug dose, plasma concentration, and target engagement, which is essential for selecting appropriate doses in clinical trials.[4]
Quantitative Data Summary
The following tables summarize the key quantitative data from PET imaging studies of GlyT1 occupancy with this compound.
Table 1: Dose-Dependent GlyT1 Occupancy by this compound in Schizophrenia Patients [4]
| This compound Dose (BID) | Mean GlyT1 Occupancy (%) |
| 10 mg | ~44% |
| 20 mg | ~61% |
| 40 mg | ~76% |
| 60 mg | ~83% |
Table 2: Pharmacokinetic and Pharmacodynamic Parameters of this compound [4]
| Parameter | Value (Healthy Subjects) | Value (Schizophrenia Patients) |
| ID₅₀ (mg/kg) | 0.38 ± 0.06 | 0.18 ± 0.02 |
| IC₅₀ (ng/mL) | 13.6 ± 1.5 | Not explicitly stated, but the overall estimated IC₅₀ for all subjects was 12.3 ± 1.0 ng/mL |
BID: twice daily; ID₅₀: Dose required to achieve 50% occupancy; IC₅₀: Plasma concentration required to achieve 50% occupancy.
Signaling Pathway and Mechanism of Action
The therapeutic rationale for using GlyT1 inhibitors is based on their ability to modulate NMDA receptor activity. The following diagram illustrates the proposed mechanism.
Caption: GlyT1 inhibition by this compound increases synaptic glycine, enhancing NMDA receptor activation.
Experimental Protocols
This section outlines a typical protocol for a PET study to determine GlyT1 occupancy by this compound, based on published clinical trial methodologies.[4]
Study Design
A double-blind, placebo-controlled, crossover design is recommended.[4] Participants, including both healthy subjects and patients with schizophrenia, would receive placebo and at least two different doses of this compound.[4] Each treatment phase should last for approximately one week to ensure the drug reaches a steady state, with a washout period of at least one week between phases.[4]
Radiotracer
The GlyT1-specific PET radiotracer ¹⁸F-MK-6577 is a suitable choice for these studies.[4] The synthesis of a GlyT1 radiotracer is a complex process that should be performed by a qualified radiochemist. While the specific synthesis of ¹⁸F-MK-6577 is not detailed in the provided search results, the general approach for creating ¹¹C-labeled PET ligands often involves the use of [¹¹C]methyl iodide or [¹¹C]methyl triflate.[7][8]
PET Image Acquisition
-
Scanner: A high-resolution research tomograph (HRRT) is ideal for brain imaging.[4]
-
Patient Preparation: Patients should be in a resting state in a quiet, dimly lit room.
-
Radiotracer Injection: A bolus injection of the radiotracer (e.g., ¹⁸F-MK-6577) is administered intravenously.
-
Dynamic Scanning: Dynamic 3D PET scans are acquired for a duration sufficient to capture the tracer kinetics (e.g., 90-120 minutes).
-
Anatomical Reference: A high-resolution T1-weighted magnetic resonance imaging (MRI) scan should be obtained for each subject for co-registration with the PET data to provide anatomical information.[4]
Blood Sampling and Analysis
Arterial blood samples should be collected throughout the PET scan to measure the concentration of the radiotracer in plasma and to determine the fraction of unchanged parent radiotracer over time. This is crucial for creating a plasma input function for kinetic modeling.
Image Analysis and Occupancy Calculation
The following workflow outlines the key steps in data analysis:
References
- 1. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 2. RePORT ⟩ RePORTER [reporter.nih.gov]
- 3. What are GlyT1 inhibitors and how do they work? [synapse.patsnap.com]
- 4. Dose-related target occupancy and effects on circuitry, behavior, and neuroplasticity of the glycine transporter-1 inhibitor, this compound, in healthy and schizophrenia subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What are GlyT1 modulators and how do they work? [synapse.patsnap.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Identification and evaluation of [11C]GSK931145 as a novel ligand for imaging the type 1 glycine transporter with positron emission tomography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for PF-03463275 in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
PF-03463275 is a potent and selective inhibitor of the glycine transporter 1 (GlyT1), a member of the solute carrier 6 (SLC6) family of neurotransmitter transporters.[1][2] GlyT1 plays a crucial role in regulating glycine levels in the synaptic cleft. By inhibiting GlyT1, this compound increases the concentration of synaptic glycine, which acts as a co-agonist at N-methyl-D-aspartate (NMDA) receptors.[2][3] This potentiation of NMDA receptor activity makes this compound a valuable tool for studying glutamatergic neurotransmission and for investigating its therapeutic potential in central nervous system (CNS) disorders, such as schizophrenia.[1][4]
These application notes provide detailed protocols for the preparation and use of this compound in cell culture experiments, enabling researchers to effectively investigate its mechanism of action and cellular effects.
Chemical Properties and Storage
A summary of the key chemical properties of this compound is provided in the table below.
| Property | Value | Reference |
| Molecular Formula | C₁₉H₂₂ClFN₄O | [2] |
| Molecular Weight | 376.86 g/mol | [5] |
| CAS Number | 1173239-39-8 | [5] |
| Ki for GlyT1 | 11.6 nM | [1][5] |
| Selectivity | High selectivity for GlyT1 over GlyT2 (IC₅₀ > 10 µM) | [1] |
Storage and Stability:
Preparation of this compound for Cell Culture
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
-
Sterile cell culture medium appropriate for your cell line
Protocol for Preparing a 10 mM Stock Solution:
-
Equilibrate the this compound powder to room temperature before opening the vial.
-
Aseptically weigh out the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 3.77 mg of the compound.
-
Dissolve the powder in an appropriate volume of DMSO. For a 10 mM stock solution, dissolve 3.77 mg in 1 mL of DMSO.
-
Gently vortex or sonicate the solution to ensure complete dissolution.
-
Aliquot the stock solution into sterile microcentrifuge tubes in volumes suitable for your experiments (e.g., 10-50 µL).
-
Store the stock solution aliquots at -20°C.
Preparation of Working Solutions:
Working solutions should be prepared fresh for each experiment by diluting the stock solution in the appropriate cell culture medium.
-
Thaw an aliquot of the 10 mM this compound stock solution at room temperature.
-
Serially dilute the stock solution in sterile cell culture medium to achieve the desired final concentrations.
-
Ensure that the final concentration of DMSO in the cell culture medium is consistent across all experimental conditions, including the vehicle control, and is at a level that does not affect cell viability (typically ≤ 0.1%).
Experimental Protocols
Recommended Cell Lines:
The most appropriate cell lines for studying the effects of this compound are those that endogenously express or are engineered to stably express the glycine transporter 1 (GlyT1). Commonly used cell lines include:
-
Chinese Hamster Ovary (CHO) cells stably expressing human GlyT1 (e.g., CHO-K1/hGlyT1a).[8][9]
-
Madin-Darby Canine Kidney (MDCK) cells stably expressing human GlyT1.[10]
Protocol 1: [³H]Glycine Uptake Assay
This assay measures the ability of this compound to inhibit the uptake of radiolabeled glycine into cells expressing GlyT1.
Materials:
-
CHO or MDCK cells stably expressing GlyT1
-
96-well cell culture plates
-
[³H]Glycine
-
This compound working solutions
-
Sarcosine (a known GlyT1 inhibitor, for positive control)
-
Uptake buffer (e.g., Hanks' Balanced Salt Solution - HBSS)
-
Lysis buffer (e.g., 0.1% SDS or 0.1 M NaOH)
-
Scintillation cocktail
-
Scintillation counter
Experimental Workflow:
Caption: Workflow for the [³H]Glycine Uptake Assay.
Procedure:
-
Cell Seeding: Seed GlyT1-expressing cells into a 96-well plate at an appropriate density to achieve a confluent monolayer on the day of the experiment.
-
Cell Culture: Incubate the cells for 24-48 hours at 37°C in a 5% CO₂ incubator.
-
Pre-incubation: On the day of the assay, aspirate the culture medium and wash the cells once with uptake buffer. Add uptake buffer containing various concentrations of this compound, a positive control inhibitor (e.g., sarcosine), or vehicle control (DMSO) to the respective wells. Incubate for 15-30 minutes at room temperature.
-
Glycine Uptake: Initiate the uptake by adding uptake buffer containing a fixed concentration of [³H]glycine (e.g., 200 nM) to all wells.[3]
-
Incubation: Incubate the plate for a predetermined time (e.g., 10-30 minutes) at room temperature. This time should be within the linear range of glycine uptake for the specific cell line.
-
Termination of Uptake: Rapidly aspirate the uptake solution and wash the cells three times with ice-cold uptake buffer to remove unincorporated [³H]glycine.
-
Cell Lysis: Add lysis buffer to each well and incubate for 30 minutes at room temperature to lyse the cells.
-
Scintillation Counting: Transfer the lysate from each well to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the IC₅₀ value of this compound by plotting the percentage of inhibition of [³H]glycine uptake against the log concentration of the inhibitor.
Protocol 2: Cytotoxicity Assay
It is essential to determine the concentration range at which this compound is not toxic to the cells used in your experiments. A common method for this is the MTT or MTS assay, which measures cell viability.
Materials:
-
GlyT1-expressing cells
-
96-well cell culture plates
-
This compound working solutions
-
MTT or MTS reagent
-
Solubilization solution (for MTT assay)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density that allows for logarithmic growth over the course of the experiment.
-
Treatment: After 24 hours, replace the medium with fresh medium containing a range of concentrations of this compound or vehicle control.
-
Incubation: Incubate the cells for a period relevant to your planned experiments (e.g., 24, 48, or 72 hours).
-
Addition of Reagent: Add MTT or MTS reagent to each well according to the manufacturer's instructions.
-
Incubation: Incubate the plate for 1-4 hours at 37°C to allow for the conversion of the tetrazolium salt to formazan.
-
Measurement: If using MTT, add the solubilization solution. Measure the absorbance at the appropriate wavelength using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration of this compound relative to the vehicle-treated control cells.
Control Experiments
To ensure the validity of your experimental results, it is crucial to include the following controls:
-
Vehicle Control: Treat cells with the same concentration of DMSO as used in the highest concentration of this compound to account for any effects of the solvent.
-
Positive Control: For functional assays like the glycine uptake assay, include a known GlyT1 inhibitor (e.g., sarcosine or another well-characterized inhibitor) to confirm that the assay is working correctly.
-
Selectivity Control: To confirm that the observed effects are specific to GlyT1 inhibition, consider performing experiments in a parental cell line that does not express GlyT1 or by testing the effect of this compound on GlyT2 activity in a cell line expressing GlyT2.[1]
Signaling Pathway
The primary mechanism of action of this compound is the potentiation of NMDA receptor signaling. The following diagram illustrates this pathway.
Caption: this compound inhibits GlyT1, increasing synaptic glycine and potentiating NMDA receptor activity.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. Redirecting [linkinghub.elsevier.com]
- 4. Inhibition of glycine transporter 1: The yellow brick road to new schizophrenia therapy? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Glycopeptide antibiotic drug stability in aqueous solution - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Stability studies of gabapentin in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Successful identification of glycine transporter inhibitors using an adaptation of a functional cell-based assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. bioivt.com [bioivt.com]
Application Notes and Protocols for PF-03463275 in Cognitive Function Assessment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the dosing, experimental protocols, and underlying mechanisms of PF-03463275, a Glycine Transporter-1 (GlyT1) inhibitor, in the context of cognitive function testing. The information is compiled from clinical and preclinical studies to guide future research and drug development efforts.
Mechanism of Action
This compound is a competitive and selective inhibitor of the Glycine Transporter-1 (GlyT1).[1] GlyT1 is the primary regulator of glycine levels in the synaptic cleft. By inhibiting GlyT1, this compound increases the extracellular concentration of glycine. Glycine acts as a co-agonist at the N-methyl-D-aspartate (NMDA) receptor, which is crucial for synaptic plasticity, learning, and memory.[2] Enhanced glycine levels lead to increased activation of NMDA receptors, which is hypothesized to ameliorate cognitive impairments, particularly in conditions like schizophrenia where NMDA receptor hypofunction is implicated.[3][4]
Signaling Pathway
The binding of glutamate and a co-agonist (like glycine or D-serine) to the NMDA receptor opens its ion channel, allowing an influx of calcium ions (Ca2+). This influx triggers a cascade of downstream signaling events. Key among these is the activation of Calcium/calmodulin-dependent protein kinase (CaMK) and Protein Kinase A (PKA), which in turn activate the mitogen-activated protein kinase (MAPK) pathway. Activated MAPK can translocate to the nucleus and phosphorylate the cAMP response element-binding protein (CREB). Phosphorylated CREB promotes the transcription of genes involved in synaptic plasticity and cell survival, such as brain-derived neurotrophic factor (BDNF).[3][5] This signaling cascade is fundamental to long-term potentiation (LTP), a cellular mechanism underlying learning and memory.[5][6]
Dosing and Administration
Clinical studies have investigated several oral doses of this compound, administered twice daily (BID). The dosing is designed to achieve specific levels of GlyT1 occupancy in the brain, which can be measured using Positron Emission Tomography (PET).
| Dose (BID) | Mean GlyT1 Occupancy | Key Findings |
| 10 mg | ~44% | Linear dose-related occupancy observed. |
| 20 mg | ~61% | Improved working memory accuracy in healthy subjects. |
| 40 mg | ~76% | Peak enhancement of Long-Term Potentiation (LTP) in schizophrenia patients, suggesting an inverted 'U' dose-response. |
| 60 mg | ~83% | High GlyT1 occupancy, well-tolerated. Used in combination with cognitive training. |
Data compiled from clinical trials involving healthy subjects and patients with schizophrenia.
Experimental Protocols
The following are detailed protocols for key experiments used to assess the impact of this compound on cognitive function.
MATRICS Consensus Cognitive Battery (MCCB)
The MCCB is a standardized set of tests designed to assess cognitive function in individuals with schizophrenia and is a primary outcome measure in clinical trials of cognitive-enhancing drugs.[7]
Objective: To provide a comprehensive assessment of cognitive function across multiple domains.
Materials:
-
MCCB Kit, including manual, administrator's and respondent's forms, scoring templates and software, and specific test apparatus.[8]
Procedure: The MCCB consists of 10 individual tests that evaluate seven distinct cognitive domains. The tests should be administered in a standardized order in a quiet, well-lit room. Administration typically takes 60 to 90 minutes.[8]
Subtests:
-
Speed of Processing:
-
Brief Assessment of Cognition in Schizophrenia (BACS): Symbol-Coding
-
Category Fluency: Animal Naming
-
Trail Making Test: Part A
-
-
Attention/Vigilance:
-
Continuous Performance Test - Identical Pairs (CPT-IP)
-
-
Working Memory (Verbal and Non-verbal):
-
Wechsler Memory Scale®—3rd Ed. (WMS®-III): Spatial Span
-
Letter-Number Span
-
-
Verbal Learning:
-
Hopkins Verbal Learning Test—Revised™ (HVLT-R™)
-
-
Visual Learning:
-
Brief Visuospatial Memory Test—Revised (BVMT-R™)
-
-
Reasoning and Problem Solving:
-
Neuropsychological Assessment Battery® (NAB®): Mazes
-
-
Social Cognition:
-
Mayer-Salovey-Caruso Emotional Intelligence Test™ (MSCEIT™): Managing Emotions[4]
-
Data Analysis: Raw scores from each subtest are converted to T-scores (Mean = 50, SD = 10) based on normative data. T-scores are then used to calculate domain scores and an overall composite score, providing a comprehensive profile of cognitive function.[9]
Visual Long-Term Potentiation (LTP)
This non-invasive electroencephalography (EEG) protocol measures a form of synaptic plasticity in the human visual cortex that is analogous to LTP observed in animal models.
Objective: To assess the effect of this compound on neuroplasticity.
Materials:
-
EEG system with a multi-channel cap
-
Computer for stimulus presentation
-
Visual stimulus (e.g., checkerboard pattern)
Procedure: The protocol involves recording visually evoked potentials (VEPs) before and after a high-frequency visual stimulation, often referred to as a "visual tetanus."
-
Baseline Recording: Record baseline VEPs by presenting the visual stimulus (e.g., a reversing checkerboard) at a low frequency (e.g., 1 Hz) for a set number of trials (e.g., 240 presentations).[10]
-
Visual Tetanus: Induce LTP by presenting the same visual stimulus at a high frequency (e.g., 8.6 Hz) for a sustained period (e.g., 1000 presentations over ~2 minutes).[10]
-
Post-Tetanus Recording: Immediately following the tetanus and at subsequent time points, record VEPs again using the same low-frequency stimulation as in the baseline phase.[10]
Data Analysis: VEP components (e.g., C1, P1, and N1b) are identified and their amplitudes are measured.[11][12] An increase in the amplitude of specific VEP components after the visual tetanus is interpreted as an LTP-like enhancement of synaptic plasticity.
Functional MRI (fMRI) with N-Back Task
The N-back task is a classic working memory paradigm used in conjunction with fMRI to measure brain activation in regions associated with working memory.
Objective: To assess the effect of this compound on the neural circuits underlying working memory.
Materials:
-
MRI scanner (e.g., 3T)
-
fMRI compatible display and response system
-
Computer for stimulus presentation and response recording
Procedure: The N-back task is typically implemented in a block design, alternating between a control condition and one or more working memory load conditions.
-
Control Condition (0-Back): Participants are shown a sequence of stimuli (e.g., letters) and instructed to press a button when a pre-specified target stimulus appears.
-
Working Memory Conditions (e.g., 1-Back, 2-Back): Participants are shown a sequence of stimuli and must press a button if the current stimulus is the same as the one presented 'N' trials previously.
-
Task Structure: The experiment consists of several runs, with each run containing blocks of the different conditions. For example, a run might alternate between 0-back and 2-back blocks, with periods of rest (fixation cross) in between.[13]
fMRI Acquisition Parameters (Example):
-
Scanner: 3T Siemens Trio
-
Sequence: Echo-planar imaging (EPI)
-
Repetition Time (TR): 1790 ms
-
Echo Time (TE): 28 ms
-
Slices: 34 axial slices
-
Voxel Size: 3 x 3 x 3 mm
Data Analysis: fMRI data are preprocessed (e.g., motion correction, spatial smoothing) and analyzed using a General Linear Model (GLM). Brain activation during the working memory conditions is contrasted with the control condition to identify brain regions involved in working memory. The effect of this compound can be assessed by comparing brain activation between drug and placebo conditions.
Summary of Findings
-
Safety and Tolerability: this compound has been shown to be safe and well-tolerated at doses up to 60 mg BID.
-
Cognitive Enhancement: While this compound improved working memory accuracy in healthy subjects, it did not demonstrate a synergistic effect with cognitive training on the overall cognitive impairment associated with schizophrenia as measured by the MCCB.[14]
-
Neuroplasticity: this compound enhanced LTP-like neuroplasticity in patients with schizophrenia, with a peak effect at the 40 mg BID dose. This suggests that the drug successfully engages its target and modulates a key cellular mechanism for learning and memory.
These application notes and protocols provide a framework for researchers interested in investigating the effects of this compound and other GlyT1 inhibitors on cognitive function. The detailed methodologies for the MCCB, visual LTP, and fMRI with the N-back task offer standardized approaches to assess cognitive and neuroplasticity outcomes in clinical and preclinical studies.
References
- 1. NMDA receptor function, memory, and brain aging - PMC [pmc.ncbi.nlm.nih.gov]
- 2. geneonline.com [geneonline.com]
- 3. researchgate.net [researchgate.net]
- 4. MCCB List of Tests | Matrics Assessment Inc. [matricsinc.org]
- 5. NMDA Neurotransmission Dysfunction in Behavioral and Psychological Symptoms of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. ClinicalTrials.gov [clinicaltrials.gov]
- 8. Measurement and Treatment Research to Improve Cognition in Schizophrenia (MATRICS) Consensus Cognitive Battery [parinc.com]
- 9. MATRICS Consensus Cognitive Battery | RehabMeasures Database [sralab.org]
- 10. biorxiv.org [biorxiv.org]
- 11. Frontiers | Sensory-Induced Human LTP-Like Synaptic Plasticity – Using Visual Evoked Potentials to Explore the Relation Between LTP-Like Synaptic Plasticity and Visual Perceptual Learning [frontiersin.org]
- 12. Long-term potentiation of human visual evoked responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Interaction Between Memory Load and Experimental Design on Brain Connectivity and Network Topology - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Randomized Controlled Trial of the Glycine Transporter 1 Inhibitor this compound to Enhance Cognitive Training and Neuroplasticity in Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing PF-03463275 for In Vitro Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the in vitro use of PF-03463275, a selective Glycine Transporter 1 (GlyT1) inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent, selective, and competitive reversible inhibitor of the Glycine Transporter 1 (GlyT1), which is encoded by the SLC6A9 gene.[1] GlyT1 is responsible for the reuptake of glycine from the synaptic cleft. By inhibiting GlyT1, this compound increases the extracellular concentration of glycine. This enhancement of synaptic glycine levels potentiates the function of N-methyl-D-aspartate (NMDA) receptors, as glycine acts as a co-agonist at these receptors.[1]
Q2: What is the reported in vitro potency of this compound?
A2: this compound exhibits a high affinity for GlyT1 with a reported dissociation constant (Ki) of 11.6 nM.[2]
Q3: How selective is this compound for GlyT1 over GlyT2?
A3: this compound is highly selective for GlyT1. Its inhibitory activity against Glycine Transporter 2 (GlyT2) is significantly lower, with a reported IC50 value greater than 10 µM.[2]
Q4: How should I prepare a stock solution of this compound?
A4: this compound is soluble in dimethyl sulfoxide (DMSO). A common practice is to prepare a high-concentration stock solution, for example, at 10 mM, which can then be further diluted in cell culture medium to the desired final concentration for your experiments. Ensure the final DMSO concentration in your assay is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
Q5: What is a good starting concentration range for my in vitro experiments?
A5: Based on its high potency (Ki = 11.6 nM), a good starting point for in vitro experiments would be in the low nanomolar to low micromolar range. We recommend performing a dose-response curve to determine the optimal concentration for your specific cell type and experimental endpoint. A suggested starting range could be from 1 nM to 1 µM. For comparison, another potent GlyT1 inhibitor, iclepertin (BI 425809), has a reported IC50 of 5.0 nM in human SK-N-MC cells.[3]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No observable effect of this compound | - Concentration too low: The concentration of this compound may be insufficient to inhibit GlyT1 in your specific cell system. - Low GlyT1 expression: The cell line you are using may not express GlyT1 at a high enough level. - Inactive compound: The compound may have degraded due to improper storage or handling. | - Perform a dose-response experiment with a wider concentration range (e.g., 0.1 nM to 10 µM). - Verify GlyT1 expression in your cell line using techniques such as qRT-PCR, Western blot, or immunofluorescence. Consider using a cell line known to express GlyT1 or a recombinant cell line overexpressing GlyT1. - Ensure the compound has been stored correctly (as per the manufacturer's instructions) and prepare fresh stock solutions. |
| High cell death or cytotoxicity observed | - Concentration too high: The concentration of this compound may be in a cytotoxic range for your cell line. - Off-target effects: At higher concentrations, the compound may have off-target effects. This compound has been reported to have weak activity at the hERG channel with an IC50 of 8.5 µM.[2] - Solvent toxicity: The concentration of the solvent (e.g., DMSO) may be too high. | - Perform a cytotoxicity assay (e.g., MTT, MTS, or resazurin assay) to determine the concentration at which this compound becomes toxic to your cells. - Lower the concentration of this compound to a range that is effective for GlyT1 inhibition but not cytotoxic. - Ensure the final concentration of the solvent in your cell culture medium is below the toxic threshold for your cells (typically ≤ 0.1% for DMSO). |
| Inconsistent or variable results | - Cell passage number: The characteristics of your cells, including protein expression levels, can change with high passage numbers. - Inconsistent cell seeding density: Variations in the number of cells seeded can lead to variability in the experimental outcome. - Instability of the compound in culture medium: The compound may not be stable over the duration of your experiment. | - Use cells within a consistent and low passage number range for all experiments. - Ensure a consistent cell seeding density across all wells and experiments. - If the experiment is long, consider replenishing the medium with fresh compound at regular intervals. |
Data Presentation
Table 1: In Vitro Potency and Selectivity of this compound
| Target | Parameter | Value | Reference |
| GlyT1 | Ki | 11.6 nM | [2] |
| GlyT2 | IC50 | > 10 µM | [2] |
| hERG Channel | IC50 | 8.5 µM | [2] |
Experimental Protocols
Protocol 1: Determining the Cytotoxicity of this compound using the MTT Assay
This protocol provides a general framework for assessing the effect of this compound on cell viability.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound
-
DMSO (for stock solution)
-
96-well clear flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete cell culture medium from your stock solution. Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration).
-
Remove the overnight culture medium and replace it with the medium containing the different concentrations of this compound.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until purple formazan crystals are visible.[4]
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.[4]
-
Read the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control cells.
Protocol 2: Functional Glycine Uptake Assay
This protocol is adapted from a general method for measuring glycine uptake in cells expressing GlyT1.
Materials:
-
CHO or HEK293 cells stably expressing human GlyT1
-
Complete cell culture medium
-
This compound
-
DMSO
-
Hanks' Balanced Salt Solution (HBSS)
-
[³H]-glycine (or another radiolabeled glycine)
-
Non-radiolabeled glycine
-
96-well plates
-
Scintillation counter and scintillation fluid
Procedure:
-
Seed the GlyT1-expressing cells in a 96-well plate and grow to confluency.
-
Prepare different concentrations of this compound in HBSS. Include a vehicle control.
-
Wash the cells twice with HBSS.
-
Pre-incubate the cells with the different concentrations of this compound or vehicle for 15-30 minutes at room temperature.
-
Initiate the uptake by adding HBSS containing a fixed concentration of [³H]-glycine and the corresponding concentration of this compound.
-
Incubate for a short period (e.g., 10-20 minutes) at room temperature. The optimal time should be determined in preliminary experiments to ensure the uptake is in the linear range.
-
Terminate the uptake by rapidly washing the cells three times with ice-cold HBSS.
-
Lyse the cells with a suitable lysis buffer (e.g., 0.1 M NaOH or 1% SDS).
-
Transfer the lysate to scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
To determine non-specific uptake, include a set of wells with a high concentration of non-radiolabeled glycine (e.g., 10 mM) in addition to the [³H]-glycine.
-
Calculate the specific uptake by subtracting the non-specific uptake from the total uptake and determine the IC50 of this compound.
Visualizations
Caption: Mechanism of action of this compound.
Caption: General experimental workflow for in vitro testing.
Caption: Troubleshooting decision tree.
References
- 1. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 2. researchgate.net [researchgate.net]
- 3. Development of the novel GlyT1 inhibitor, iclepertin (BI 425809), for the treatment of cognitive impairment associated with schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. physiology.elte.hu [physiology.elte.hu]
Troubleshooting PF-03463275 precipitation in buffers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with PF-03463275. The information is presented in a question-and-answer format to directly address common issues encountered during experiments, with a focus on preventing and resolving precipitation in buffers.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and selective inhibitor of the glycine transporter 1 (GlyT1).[1] GlyT1 is responsible for the reuptake of glycine from the synaptic cleft. By inhibiting GlyT1, this compound increases the extracellular concentration of glycine, which enhances the function of N-methyl-D-aspartate (NMDA) receptors, as glycine acts as a co-agonist for these receptors.[2][3] This modulation of NMDA receptor activity is being investigated for its therapeutic potential in conditions such as schizophrenia.[4][5]
Q2: I am observing precipitation when I dilute my this compound stock solution in my aqueous buffer. What is the likely cause?
A2: this compound is a hydrophobic molecule with limited aqueous solubility. Precipitation upon dilution of a concentrated stock (typically in DMSO) into an aqueous buffer is a common issue for such compounds. The organic solvent (DMSO) readily disperses in the aqueous buffer, leaving the hydrophobic compound to aggregate and precipitate out of solution.
Q3: What is the recommended solvent for preparing a stock solution of this compound?
A3: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing a stock solution of this compound.[6][7] It has been shown to dissolve this compound at concentrations up to 33.33 mg/mL (88.44 mM), though ultrasonication may be required.[6][8]
Q4: How can I prevent precipitation when preparing my working solution of this compound in an aqueous buffer?
A4: To prevent precipitation, it is crucial to use a formulation that includes co-solvents to maintain the solubility of this compound in the final aqueous solution. Direct dilution of a DMSO stock into a simple aqueous buffer like PBS is likely to cause precipitation. Please refer to the detailed experimental protocols in the Troubleshooting Guide below for recommended formulations.
Troubleshooting Guide: this compound Precipitation
This guide provides a systematic approach to troubleshooting and resolving precipitation issues with this compound in experimental buffers.
Problem: Precipitate forms upon dilution of this compound stock solution.
Step 1: Review Your Current Protocol
Before making changes, carefully review your current solution preparation method. Note the concentration of your this compound stock, the solvent used, and the composition of your aqueous buffer.
Step 2: Identify the Likely Cause
The most probable cause of precipitation is the poor aqueous solubility of this compound. The following sections provide solutions to this issue.
Solution 1: Employ a Co-Solvent Formulation
For in vitro and in vivo experiments, using a co-solvent system is highly recommended to maintain the solubility of this compound. Below are experimentally validated protocols.
Experimental Protocols:
Protocol 1: For In Vivo and In Vitro Applications (with PEG300 and Tween-80) [6][8]
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mg/mL).
-
To prepare the final working solution, add the following solvents sequentially, ensuring the solution is mixed thoroughly after each addition:
-
10% DMSO (from your stock solution)
-
40% PEG300
-
5% Tween-80
-
45% Saline
-
-
This formulation has been shown to yield a clear solution with a this compound solubility of at least 0.83 mg/mL (2.20 mM).[6][8]
Protocol 2: For In Vivo and In Vitro Applications (with SBE-β-CD) [6][8]
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mg/mL).
-
Prepare a 20% solution of sulfobutyl ether beta-cyclodextrin (SBE-β-CD) in saline.
-
To prepare the final working solution, add the following solvents sequentially, mixing well after each addition:
-
10% DMSO (from your stock solution)
-
90% of the 20% SBE-β-CD in saline solution
-
-
This method also results in a clear solution with a this compound solubility of at least 0.83 mg/mL (2.20 mM).[6][8]
Quantitative Data Summary:
| Formulation Component | Protocol 1 | Protocol 2 |
| DMSO | 10% | 10% |
| PEG300 | 40% | - |
| Tween-80 | 5% | - |
| SBE-β-CD in Saline | - | 90% (of a 20% solution) |
| Saline | 45% | - |
| Final Solubility | ≥ 0.83 mg/mL (2.20 mM) | ≥ 0.83 mg/mL (2.20 mM) |
Solution 2: General Best Practices for Handling Hydrophobic Compounds
-
Sonication and Gentle Warming: If you observe slight precipitation or cloudiness, brief sonication or gentle warming (to no more than 37°C) of the solution can help to redissolve the compound.[7]
-
pH Considerations: While specific data for this compound is limited, the pH of your buffer can influence the solubility of small molecules. If you are not constrained to a specific pH, you could empirically test a range of pH values to see if solubility improves.
-
Buffer Choice: Be cautious when using phosphate buffers, as they are more prone to precipitation in the presence of organic solvents compared to other buffers like TRIS or HEPES.[9] If your experimental design allows, consider switching to a different buffer system.
Visual Guides
Signaling Pathway of this compound Action
Caption: Mechanism of this compound action at the synapse.
Experimental Workflow for this compound Solution Preparation
Caption: Recommended workflow for preparing this compound solutions.
Troubleshooting Logic for Precipitation Issues
Caption: Troubleshooting flowchart for this compound precipitation.
References
- 1. researchgate.net [researchgate.net]
- 2. What are GlyT1 inhibitors and how do they work? [synapse.patsnap.com]
- 3. What are GlyT1 modulators and how do they work? [synapse.patsnap.com]
- 4. Randomized Controlled Trial of the Glycine Transporter 1 Inhibitor this compound to Enhance Cognitive Training and Neuroplasticity in Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Randomized controlled trial of the glycine transporter 1 inhibitor this compound to enhance cognitive training and neuroplasticity in schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. glpbio.com [glpbio.com]
- 8. arctomsci.com [arctomsci.com]
- 9. HPLC Troubleshooting: Precipitation of Buffers in Gradient Elution Mode [thermofisher.com]
PF-03463275 inverted U-shaped dose-response curve
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with PF-03463275, with a specific focus on understanding its inverted U-shaped dose-response curve.
Troubleshooting Guides
Problem: Observing a weaker than expected or no effect at higher concentrations of this compound.
Possible Cause: You may be observing the descending part of an inverted U-shaped dose-response curve.[1][2][3] This phenomenon is characterized by increasing efficacy with rising doses up to an optimal point, after which higher doses lead to a diminished or null effect.
Troubleshooting Steps:
-
Dose-Range Finding: Conduct a comprehensive dose-response study that includes a wider range of concentrations, particularly lower and intermediate doses, to fully characterize the dose-response relationship.
-
Optimal Concentration Identification: Based on your dose-response data, identify the optimal concentration that elicits the maximum biological effect.
-
Mechanism Exploration: Consider potential mechanisms for the inverted U-shape, such as receptor desensitization, activation of counter-regulatory pathways, or off-target effects at higher concentrations.
Problem: Difficulty replicating the reported enhancement of long-term potentiation (LTP) in vitro or in vivo.
Possible Cause: Experimental conditions may not be optimized to observe the effects of this compound on neuroplasticity.
Troubleshooting Steps:
-
Review Experimental Protocol: Carefully compare your experimental setup with published methodologies that have successfully demonstrated this compound-induced LTP enhancement.[1]
-
Subject Population: In clinical or preclinical studies, the effect of this compound on LTP has been shown to be more pronounced in specific populations, such as individuals with schizophrenia, as compared to healthy subjects.[1][2][3]
-
Assay Sensitivity: Ensure your LTP induction and measurement techniques are sensitive enough to detect subtle changes in synaptic plasticity.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a selective inhibitor of the glycine transporter 1 (GlyT1).[4][5] By blocking GlyT1, this compound increases the concentration of glycine in the synaptic cleft.[4] Glycine acts as a co-agonist at the N-methyl-D-aspartate (NMDA) receptor, and increased glycine levels potentiate NMDA receptor-mediated neurotransmission.[4][6]
Q2: Why does this compound exhibit an inverted U-shaped dose-response curve?
The precise mechanisms underlying the inverted U-shaped dose-response curve of this compound are not fully elucidated but are a subject of ongoing research.[7] One hypothesis is that while moderate increases in synaptic glycine enhance NMDA receptor function, excessive glycine levels may lead to receptor desensitization or activate inhibitory feedback mechanisms.[8] This phenomenon is not uncommon for agents that modulate neurotransmitter systems.[9][10]
Q3: What is the optimal dose or concentration for this compound?
The optimal dose appears to be context-dependent. In a study with schizophrenia patients, peak enhancement of long-term potentiation (LTP) was observed at a dose of 40 mg twice daily, which corresponded to an approximate GlyT1 occupancy of 75-76%.[1][2][3] Doses higher than this (60 mg BID, ~83% occupancy) resulted in a reduction in the LTP enhancement, illustrating the inverted U-shaped response.[1]
Q4: Are there any known off-target effects of this compound?
This compound is described as a selective GlyT1 inhibitor.[5] However, as with any pharmacological agent, the potential for off-target effects at higher concentrations cannot be entirely ruled out and could contribute to the descending limb of the dose-response curve.[11]
Q5: What are the key experimental considerations when working with this compound?
-
Dose Selection: Careful dose selection is critical due to the inverted U-shaped dose-response profile. A pilot dose-ranging study is highly recommended.
-
Pharmacokinetics: Intersubject variability in drug metabolism can influence plasma concentrations and, consequently, target occupancy and effect.[1] Monitoring plasma levels can provide a more accurate measure of target engagement than dose alone.[1]
-
Patient Population: The effects of this compound may differ between healthy subjects and patient populations with specific underlying pathophysiology, such as schizophrenia.[1]
Data Presentation
Table 1: Dose-Dependent GlyT1 Occupancy and Effect on Long-Term Potentiation (LTP) in Schizophrenia Patients
| Dose (mg BID) | Mean GlyT1 Occupancy (%) | Change in LTP |
| 10 | ~44 | Modest Increase |
| 20 | ~61 | Increase |
| 40 | ~76 | Peak Increase |
| 60 | ~83 | Reduced Increase |
Data summarized from a study by D'Souza et al. (2018).[1][2][3]
Experimental Protocols
Key Experiment: Measurement of Visual Long-Term Potentiation (LTP)
This protocol provides a general overview based on the methodology described in studies investigating this compound.[1]
Objective: To assess the effect of this compound on a measure of neuroplasticity.
Methodology:
-
Baseline Recording (Pre-Tetanus):
-
Record baseline visual evoked potentials (VEPs) using electroencephalography (EEG).
-
Present two blocks of standard visual stimuli (e.g., a two-stimulus visual oddball task) to establish a stable baseline VEP amplitude.
-
-
Potentiation Induction (Tetanic Stimulation):
-
Administer a block of high-frequency photic stimulation to induce LTP of the VEP.
-
-
Post-Tetanus Recording:
-
Administer subsequent blocks of the same standard visual stimuli as in the baseline phase.
-
Record VEPs to assess the change in amplitude from the pre-tetanus baseline.
-
-
Data Analysis:
-
Compare the amplitude of the post-tetanus VEPs to the pre-tetanus VEPs to quantify the degree of LTP.
-
Analyze the effect of different doses of this compound on the magnitude of LTP.
-
Visualizations
Caption: Signaling pathway of this compound.
Caption: Workflow for measuring visual LTP.
Caption: Logic of the inverted U-shaped dose-response.
References
- 1. Dose-related target occupancy and effects on circuitry, behavior, and neuroplasticity of the glycine transporter-1 inhibitor, this compound, in healthy and schizophrenia subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dose-Related Target Occupancy and Effects on Circuitry, Behavior, and Neuroplasticity of the Glycine Transporter-1 Inhibitor this compound in Healthy and Schizophrenia Subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. forum.schizophrenia.com [forum.schizophrenia.com]
- 4. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 5. researchgate.net [researchgate.net]
- 6. PF-3463275 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 7. RePORT ⟩ RePORTER [reporter.nih.gov]
- 8. Frontiers | Directly and Indirectly Targeting the Glycine Modulatory Site to Modulate NMDA Receptor Function to Address Unmet Medical Needs of Patients With Schizophrenia [frontiersin.org]
- 9. A Universal Delayed Difference Model Fitting Dose-response Curves - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Inverted “U-Shaped” Dose-Effect Relationships in Learning and Memory: Modulation of Arousal and Consolidation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Genetic inference of on-target and off-target side-effects of antipsychotic medications | PLOS Genetics [journals.plos.org]
Potential off-target effects of PF-03463275
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the potential off-target effects of PF-03463275. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may arise during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of this compound?
A1: this compound is a potent, selective, and competitive reversible inhibitor of the glycine transporter 1 (GlyT1), also known as solute carrier family 6 member 9 (SLC6A9).[1][2] It has a reported Ki of 11.6 nM for GlyT1.[2]
Q2: What is the mechanism of action of this compound?
A2: By inhibiting GlyT1, this compound increases synaptic levels of glycine. Glycine acts as a co-agonist at N-methyl-D-aspartate (NMDA) receptors, and by increasing its availability, this compound potentiates NMDA receptor-mediated neurotransmission.[1]
Q3: Is this compound selective for GlyT1?
A3: this compound is reported to be highly selective for GlyT1 over the glycine transporter 2 (GlyT2), with a reported IC50 for GlyT2 greater than 10 µM.
Q4: Are there any known off-target effects of this compound?
A4: While comprehensive public data from broad off-target screening panels is limited, one known off-target interaction is with the hERG potassium channel, with a reported IC50 of 8.5 µM. This indicates a potential for cardiac ion channel modulation at higher concentrations. Clinical trials in humans have found this compound to be generally safe and well-tolerated at therapeutic doses.[3][4]
Q5: What were the findings of clinical trials regarding the safety of this compound?
A5: Phase 1 and 2 clinical trials investigating this compound for cognitive impairment associated with schizophrenia concluded that the compound was feasible, safe, and well-tolerated at the doses administered.[3][4] One Phase 2 trial was terminated for unspecified scientific reasons and safety concerns, though specific details are not publicly available.
Troubleshooting Guides
Issue 1: Unexpected cellular phenotype observed in my in vitro experiment.
-
Question: I am using this compound to study GlyT1 inhibition, but I'm observing a cellular effect that is not consistent with NMDA receptor potentiation. Could this be an off-target effect?
-
Answer: While this compound is highly selective for GlyT1, it's crucial to consider the concentration you are using. At concentrations approaching the micromolar range, off-target effects, such as hERG channel inhibition (IC50 = 8.5 µM), could become relevant.
-
Troubleshooting Steps:
-
Verify Concentration: Ensure your working concentration is appropriate for selective GlyT1 inhibition (ideally in the low nanomolar range).
-
Control Experiments: Include a negative control (vehicle) and a positive control for the observed phenotype if possible.
-
Alternative Inhibitors: If available, use a structurally different GlyT1 inhibitor to see if the unexpected phenotype persists. This can help differentiate between on-target and off-target effects.
-
Literature Review: Search for literature that may have reported similar phenotypes with other GlyT1 inhibitors or compounds with similar structural motifs.
-
-
Issue 2: My electrophysiology recordings show altered potassium currents.
-
Question: I am investigating the effect of this compound on neuronal excitability, and I'm seeing changes in what appears to be a potassium current. Is this expected?
-
Answer: Yes, this is a possibility. This compound has been shown to inhibit the hERG potassium channel with an IC50 of 8.5 µM. If your experimental system expresses hERG or other sensitive potassium channels, and your compound concentration is in the micromolar range, you may be observing an off-target effect.
-
Troubleshooting Steps:
-
Concentration-Response Curve: Perform a concentration-response curve for the effect on the potassium current to determine the potency of this compound for this effect in your system.
-
hERG-Specific Blockers: Use a known hERG-specific blocker (e.g., E-4031) as a positive control to confirm the identity of the current.
-
Lower Concentration: If your primary interest is GlyT1, use the lowest effective concentration of this compound to minimize the impact on potassium channels.
-
-
Data Presentation
Table 1: Selectivity Profile of this compound
| Target | Affinity (Ki/IC50) | Notes |
| On-Target | ||
| Glycine Transporter 1 (GlyT1) | Ki = 11.6 nM | Primary target.[2] |
| Off-Target | ||
| Glycine Transporter 2 (GlyT2) | IC50 > 10 µM | High selectivity over GlyT2. |
| hERG Potassium Channel | IC50 = 8.5 µM | Potential for cardiac ion channel modulation at higher concentrations. |
Mandatory Visualizations
Caption: Signaling pathway of this compound's on-target effect.
Caption: Troubleshooting workflow for unexpected experimental results.
Experimental Protocols
Protocol 1: Glycine Transporter (GlyT1 and GlyT2) Inhibition Assay
This protocol describes a general method for assessing the inhibitory activity of this compound on GlyT1 and GlyT2 using a radiolabeled glycine uptake assay in cultured cells.
-
Cell Culture:
-
Maintain HEK293 cells stably expressing human GlyT1 or GlyT2 in appropriate culture medium (e.g., DMEM with 10% FBS, penicillin/streptomycin, and a selection antibiotic).
-
-
Assay Procedure:
-
Plate the cells in a 96-well plate and grow to confluence.
-
On the day of the assay, wash the cells with a pre-warmed Krebs-Ringer-HEPES (KRH) buffer.
-
Prepare serial dilutions of this compound in KRH buffer.
-
Add the compound dilutions to the cells and pre-incubate for 15-30 minutes at 37°C.
-
Initiate the glycine uptake by adding KRH buffer containing a mixture of [³H]glycine and unlabeled glycine.
-
Allow the uptake to proceed for a specific time (e.g., 10-20 minutes) at 37°C.
-
Terminate the uptake by rapidly washing the cells with ice-cold KRH buffer.
-
Lyse the cells with a suitable lysis buffer.
-
Measure the radioactivity in the cell lysates using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of this compound compared to the vehicle control.
-
Determine the IC50 value by fitting the concentration-response data to a four-parameter logistic equation.
-
Protocol 2: hERG Potassium Channel Patch-Clamp Electrophysiology
This protocol provides a general outline for evaluating the effect of this compound on the hERG potassium channel using whole-cell patch-clamp electrophysiology.
-
Cell Culture:
-
Use a cell line stably expressing the human hERG channel (e.g., HEK293 or CHO cells).
-
-
Electrophysiology:
-
Prepare the cells for patch-clamping on coverslips.
-
Use a patch-clamp amplifier and data acquisition system.
-
Establish a whole-cell recording configuration.
-
Use appropriate intracellular (pipette) and extracellular solutions to isolate hERG currents.
-
Apply a voltage-clamp protocol to elicit hERG tail currents (e.g., a depolarizing pulse to +20 mV followed by a repolarizing step to -50 mV).
-
Obtain a stable baseline recording of the hERG current.
-
Perfuse the cells with increasing concentrations of this compound and record the current at each concentration until a steady-state effect is observed.
-
-
Data Analysis:
-
Measure the amplitude of the hERG tail current at each compound concentration.
-
Calculate the percentage of inhibition relative to the baseline current.
-
Generate a concentration-response curve and calculate the IC50 value.
-
References
- 1. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Randomized Controlled Trial of the Glycine Transporter 1 Inhibitor this compound to Enhance Cognitive Training and Neuroplasticity in Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Randomized controlled trial of the glycine transporter 1 inhibitor this compound to enhance cognitive training and neuroplasticity in schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
Addressing PF-03463275 variability in experimental results
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with PF-03463275. The information is designed to address common sources of variability and provide guidance on experimental design and execution.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a potent and selective competitive inhibitor of the Glycine Transporter 1 (GlyT1), also known as SLC6A9.[1] GlyT1 is responsible for the reuptake of glycine from the synaptic cleft. By inhibiting GlyT1, this compound increases the extracellular concentration of glycine, which acts as a co-agonist at the N-methyl-D-aspartate (NMDA) receptor. This potentiation of NMDA receptor signaling is the primary mechanism underlying its effects.[1]
Q2: What is the selectivity profile of this compound?
A2: this compound is highly selective for GlyT1 over the Glycine Transporter 2 (GlyT2). This selectivity is crucial for its targeted effects, as GlyT1 and GlyT2 have different distributions and roles in the central nervous system.
Q3: What are the recommended storage and handling conditions for this compound?
A3: For optimal stability, this compound should be stored as a solid at -20°C. Stock solutions can be prepared in a suitable solvent like DMSO and should be stored in aliquots at -20°C or -80°C to minimize freeze-thaw cycles. It is advisable to use freshly prepared solutions for experiments whenever possible.
Quantitative Data Summary
The following tables summarize key quantitative data for this compound based on published literature.
Table 1: In Vitro Potency and Selectivity
| Parameter | Value | Species | Assay Type |
| Ki (GlyT1) | 11.6 nM | Human | Radioligand Binding |
| IC50 (GlyT2) | > 10 µM | Human | Glycine Uptake |
| hERG IC50 | 8.5 µM | Human | Electrophysiology |
Table 2: In Vivo Dosage and Occupancy
| Dose (oral, BID) | GlyT1 Occupancy (in Schizophrenia Patients) | Reference |
| 10 mg | ~44% | [2] |
| 20 mg | ~61% | [2] |
| 40 mg | ~76% | [2] |
| 60 mg | ~83% | [2] |
BID: twice daily
Signaling Pathway
The diagram below illustrates the mechanism of action of this compound in potentiating NMDA receptor signaling.
Troubleshooting Guides
Issue 1: High Variability in In Vitro Glycine Uptake Assays
-
Question: My glycine uptake assay results with this compound are inconsistent across experiments. What could be the cause?
-
Answer: Variability in glycine uptake assays can stem from several factors.
-
Cell Health and Density: Ensure that cells are healthy, within a consistent passage number, and plated at a uniform density across all wells. Over-confluent or unhealthy cells will exhibit altered transporter expression and function.
-
Assay Buffer Composition: The ionic composition of your assay buffer is critical for GlyT1 function. Ensure that the concentrations of Na+ and Cl- are consistent, as GlyT1 is a Na+/Cl--dependent transporter.
-
Incubation Times: Precisely control the incubation times for both the inhibitor and the radiolabeled glycine. Even small variations can lead to significant differences in uptake.
-
This compound Preparation: Prepare fresh dilutions of this compound for each experiment from a frozen stock. Ensure the compound is fully dissolved in the assay buffer.
-
Issue 2: Inconsistent or Unexpected Results in Animal Studies
-
Question: I am observing high inter-animal variability in the behavioral or physiological response to this compound. Why might this be happening?
-
Answer: In vivo studies with this compound can be influenced by several factors.
-
Pharmacokinetics and Metabolism: this compound is metabolized by the cytochrome P450 enzyme CYP2D6. Genetic polymorphisms in this enzyme can lead to significant differences in drug exposure between individuals. While primarily a consideration in human studies, inter-animal differences in metabolism can also contribute to variability.[3]
-
Dose-Response Relationship: this compound has been observed to have an inverted 'U' shaped dose-response curve for some effects, such as the potentiation of long-term potentiation (LTP).[2] This means that higher doses may not necessarily produce a stronger effect and could even lead to a diminished response. It is crucial to perform a thorough dose-response study to identify the optimal dose for your experimental model.
-
Compound Formulation and Administration: Ensure consistent and complete solubilization of this compound for administration. Inconsistent dosing due to precipitation or incorrect formulation will lead to variable exposure and effects. Refer to the provided in vivo formulation protocol for guidance.
-
Issue 3: Difficulty Dissolving this compound
-
Question: I am having trouble dissolving this compound for my experiments. What is the recommended procedure?
-
Answer: this compound has limited aqueous solubility. For in vitro experiments, preparing a concentrated stock solution in DMSO is recommended. For in vivo studies, specific formulations are required to ensure solubility and bioavailability. Refer to the detailed protocol on In Vivo Formulation of this compound.
Issue 4: Suspected Off-Target Effects
-
Question: I am observing an unexpected phenotype in my experiments that doesn't seem to be related to GlyT1 inhibition. Could this be an off-target effect?
-
Answer: While this compound is highly selective for GlyT1, off-target effects are a possibility with any small molecule inhibitor.
-
hERG Channel Activity: this compound has been reported to have weak activity at the hERG potassium channel (IC50 = 8.5 µM). While this is significantly higher than its Ki for GlyT1, it could be a consideration at higher concentrations.
-
Control Experiments: To investigate potential off-target effects, include appropriate controls in your experiments. This could involve using a structurally different GlyT1 inhibitor to see if the effect is reproducible, or testing this compound in a system that does not express GlyT1.
-
Phenotypic Screening: If you continue to suspect off-target effects, consider performing a broader phenotypic screen or a targeted screen against a panel of common off-target proteins.
-
Experimental Protocols
Protocol 1: In Vitro Glycine Uptake Assay
This protocol describes a cell-based assay to measure the inhibitory activity of this compound on GlyT1-mediated glycine uptake.
Materials:
-
HEK293 cells stably expressing human GlyT1
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Assay Buffer (e.g., Hanks' Balanced Salt Solution with 10 mM HEPES, pH 7.4)
-
[3H]-Glycine
-
This compound
-
Scintillation fluid and counter
Procedure:
-
Cell Plating: Plate the GlyT1-expressing HEK293 cells in a 96-well plate at a density that will result in a confluent monolayer on the day of the assay.
-
Compound Preparation: Prepare serial dilutions of this compound in Assay Buffer. Also, prepare a vehicle control (e.g., Assay Buffer with the same final concentration of DMSO as the highest this compound concentration).
-
Assay Initiation:
-
Aspirate the cell culture medium from the wells.
-
Wash the cells once with Assay Buffer.
-
Add the this compound dilutions or vehicle control to the wells and incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature.
-
-
Glycine Uptake:
-
Add [3H]-Glycine to each well to a final concentration that is appropriate for your assay (e.g., at the Km for glycine transport by GlyT1).
-
Incubate for a short period (e.g., 5-10 minutes) at room temperature. The incubation time should be within the linear range of glycine uptake.
-
-
Assay Termination and Lysis:
-
Aspirate the assay solution from the wells.
-
Wash the cells rapidly with ice-cold Assay Buffer to remove extracellular [3H]-Glycine.
-
Lyse the cells by adding a lysis buffer (e.g., 0.1% SDS or 0.1 M NaOH).
-
-
Quantification:
-
Transfer the cell lysates to scintillation vials.
-
Add scintillation fluid and measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.
-
Plot the percentage of inhibition against the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Protocol 2: In Vivo Formulation of this compound
This protocol provides a method for preparing this compound for oral administration in animal studies.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween-80
-
Saline (0.9% NaCl)
Procedure:
-
Prepare a stock solution of this compound in DMSO.
-
For the final formulation, add the components in the following order, ensuring each component is fully dissolved before adding the next:
-
10% DMSO (from the stock solution)
-
40% PEG300
-
5% Tween-80
-
45% Saline
-
-
Vortex the final solution thoroughly to ensure homogeneity. The final solution should be clear. If precipitation occurs, gentle warming and sonication may be used to aid dissolution.
Experimental Workflow
The following diagram outlines a general experimental workflow for characterizing the effects of this compound.
References
- 1. journals.physiology.org [journals.physiology.org]
- 2. Dose-related target occupancy and effects on circuitry, behavior, and neuroplasticity of the glycine transporter-1 inhibitor, this compound, in healthy and schizophrenia subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Randomized controlled trial of the glycine transporter 1 inhibitor this compound to enhance cognitive training and neuroplasticity in schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Improving PF-03463275 Brain Penetrance in Animal Models
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals working with the GlyT1 inhibitor, PF-03463275. The focus is on addressing common challenges encountered during in vivo experiments aimed at evaluating and improving its penetration into the central nervous system (CNS).
Frequently Asked Questions (FAQs) & Troubleshooting Guides
FAQ 1: My in vivo study shows low or variable brain-to-plasma ratios for this compound. What are the potential causes and how can I troubleshoot this?
Answer:
Low or inconsistent brain-to-plasma (B/P) or unbound brain-to-plasma (Kp,uu) ratios for this compound can stem from several factors, from experimental procedures to the inherent properties of the compound. Here’s a step-by-step troubleshooting guide:
Potential Causes & Troubleshooting Steps:
-
Experimental Variability:
-
Perfusion Efficiency: Incomplete removal of blood from brain tissue can artificially inflate brain concentrations. Ensure a consistent and thorough perfusion protocol. However, for some compounds, perfusion may not significantly alter the B/P ratio, so a pilot study comparing perfused and non-perfused tissues is recommended.[1]
-
Sample Collection and Processing: Consistency in the timing of sample collection post-dose and in tissue homogenization is critical. Variations can lead to high standard deviations.
-
Analytical Method: Ensure your LC-MS/MS or other analytical methods are validated for sensitivity, linearity, and specificity in both plasma and brain homogenate matrices.
-
-
Compound Formulation and Administration:
-
Solubility and Stability: this compound has specific solubility characteristics. Poor formulation can lead to precipitation upon administration, affecting absorption and distribution. Refer to the formulation guide below for recommended vehicles.
-
Route of Administration: The chosen route (e.g., oral, intravenous) will significantly impact the pharmacokinetic profile and subsequent brain exposure. Ensure the administration technique is consistent across all animals.
-
-
Biological Factors (Efflux Transporters):
-
P-glycoprotein (P-gp/MDR1) Efflux: The blood-brain barrier (BBB) expresses efflux transporters like P-gp that actively pump substrates out of the brain.[2][3] While this compound was designed for CNS penetration and showed improved permeability in an MDCK-MDR1 assay compared to earlier compounds, residual efflux can still limit brain exposure.[4]
-
Troubleshooting Efflux: To determine if P-gp is limiting this compound brain penetrance, consider a co-administration study with a known P-gp inhibitor (e.g., verapamil, cyclosporine A). A significant increase in the B/P ratio in the presence of the inhibitor would suggest that this compound is a P-gp substrate.
-
Troubleshooting Workflow for Low Brain Penetrance
Caption: Troubleshooting logic for low brain penetrance of this compound.
FAQ 2: How do I determine if this compound is a substrate for P-glycoprotein (P-gp) in my experimental system?
Answer:
Identifying whether this compound interacts with P-gp is a critical step in understanding its brain penetration. A combination of in vitro and in vivo methods is recommended.
In Vitro Method: MDCK-MDR1 Permeability Assay
The Madin-Darby canine kidney (MDCK) cell line transfected with the human MDR1 gene (the gene encoding P-gp) is a widely used in vitro model of the BBB.[5][6][7]
-
Principle: This assay measures the bidirectional transport of a compound (apical to basolateral, A-B, and basolateral to apical, B-A) across a monolayer of MDCK-MDR1 cells.
-
Procedure:
-
Culture MDCK-MDR1 cells on permeable supports until a confluent monolayer is formed.
-
Add this compound to either the apical or basolateral chamber.
-
At various time points, sample the compound concentration in the receiving chamber.
-
Calculate the apparent permeability coefficient (Papp) for both directions.
-
-
Data Interpretation: The Efflux Ratio (ER) is calculated as the ratio of Papp (B-A) to Papp (A-B).
-
An ER > 2 generally indicates that the compound is a substrate for active efflux.[8]
-
In Vivo Method: Co-administration with a P-gp Inhibitor
-
Principle: If this compound is a P-gp substrate, inhibiting P-gp function in vivo should increase its accumulation in the brain.
-
Procedure:
-
Dose one group of animals (e.g., rats) with this compound alone.
-
Dose a second group with a P-gp inhibitor (e.g., 20 mg/kg verapamil) approximately 30-60 minutes before administering this compound.
-
At a designated time point, collect brain and plasma samples from both groups.
-
Calculate the brain-to-plasma ratio for each group.
-
-
Data Interpretation: A statistically significant increase in the B/P ratio in the inhibitor-treated group compared to the vehicle group suggests P-gp mediated efflux.
Table 1: Interpreting P-gp Substrate Experiment Results
| Experiment Type | Key Parameter | Result | Interpretation |
| In Vitro (MDCK-MDR1) | Efflux Ratio (ER) | ER > 2 | This compound is likely a P-gp substrate. |
| ER ≤ 2 | This compound is likely not a significant P-gp substrate. | ||
| In Vivo (Co-dosing) | Brain-to-Plasma Ratio | B/P Ratio significantly increases with P-gp inhibitor. | P-gp restricts brain penetration of this compound in vivo. |
| No significant change in B/P Ratio with P-gp inhibitor. | P-gp is not a major factor limiting brain penetration in vivo. |
FAQ 3: What is a standard protocol for determining the brain-to-plasma ratio of this compound in rats?
Answer:
Here is a detailed methodology for a typical rodent study to determine the brain-to-plasma (B/P) ratio.
Experimental Protocol: Rat Brain Penetrance Study
-
Animal Model:
-
Species: Male Sprague-Dawley rats (or other relevant strain).
-
Weight: 250-300g.
-
Acclimatization: Allow at least 3 days of acclimatization before the experiment.
-
-
Formulation and Dosing:
-
Compound: this compound.
-
Vehicle: A common vehicle for in vivo studies can be a solution of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline. Always check for solubility and stability before dosing.
-
Dose: A typical dose for pharmacokinetic studies might range from 1 to 10 mg/kg. The final dose will depend on the specific aims of your study.
-
Administration: Intravenous (IV) via the tail vein or oral gavage (PO).
-
-
Sample Collection:
-
Select time points based on the expected Cmax of the compound (e.g., 0.25, 0.5, 1, 2, and 4 hours post-dose).
-
At each time point, anesthetize the animals (e.g., with isoflurane).
-
Collect blood via cardiac puncture into tubes containing an anticoagulant (e.g., K2EDTA).
-
Immediately centrifuge the blood (e.g., 4000 rpm for 10 minutes at 4°C) to separate the plasma.
-
Perform transcardial perfusion with cold saline until the liver is clear to remove blood from the brain.
-
Excise the brain, rinse with cold saline, blot dry, and record the weight.
-
Store plasma and brain samples at -80°C until analysis.
-
-
Sample Analysis:
-
Homogenize the brain tissue in a suitable buffer (e.g., phosphate-buffered saline).
-
Extract this compound from plasma and brain homogenate using protein precipitation (e.g., with acetonitrile).
-
Quantify the concentration of this compound in both matrices using a validated LC-MS/MS method.
-
-
Data Calculation:
-
Brain Concentration (Cb): Expressed as ng/g of brain tissue.
-
Plasma Concentration (Cp): Expressed as ng/mL of plasma.
-
Brain-to-Plasma Ratio (B/P or Kp): Calculated as Cb / Cp.
-
Workflow for Determining Brain-to-Plasma Ratio
References
- 1. Comparison of the effects of perfusion in determining brain penetration (brain-to-plasma ratios) of small molecules in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Application of a high‐resolution in vitro human MDR1‐MDCK assay and in vivo studies in preclinical species to improve prediction of CNS drug penetration - PMC [pmc.ncbi.nlm.nih.gov]
- 3. P-glycoprotein Substrate Assessment in Drug Discovery: Application of Modeling to Bridge Differential Protein Expression Across In Vitro Tools - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. MDR1-MDCK Permeability Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 6. sygnaturediscovery.com [sygnaturediscovery.com]
- 7. MDR1-MDCKII Permeability Assay | Bienta [bienta.net]
- 8. The pH-dependence of efflux ratios determined with bidirectional transport assays across cellular monolayers - PMC [pmc.ncbi.nlm.nih.gov]
Mitigating PF-03463275 toxicity in primary neuron cultures
Welcome to the technical support center for PF-03463275. This resource is designed to assist researchers, scientists, and drug development professionals in utilizing this compound in primary neuron cultures. Below you will find troubleshooting guides and frequently asked questions to help you mitigate potential toxicity and ensure the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a selective and competitive inhibitor of the Glycine Transporter 1 (GlyT1).[1] GlyT1 is responsible for the reuptake of glycine from the synaptic cleft. By inhibiting GlyT1, this compound increases the extracellular concentration of glycine.[2] Glycine acts as a co-agonist at the N-methyl-D-aspartate (NMDA) receptor, so increased glycine levels potentiate NMDA receptor-mediated glutamatergic neurotransmission.[3]
Q2: What is the potential primary cause of toxicity of this compound in primary neuron cultures?
A2: While this compound has been reported to be well-tolerated in in vivo studies, its mechanism of action, which involves enhancing NMDA receptor activity, suggests a potential for excitotoxicity in in vitro settings, especially in primary neuron cultures.[4][5] Excitotoxicity is a form of neuronal death caused by excessive stimulation of glutamate receptors, leading to a massive influx of calcium ions and subsequent activation of cell death pathways.[6]
Q3: What are the visual signs of neurotoxicity in my primary neuron cultures treated with this compound?
A3: Visual signs of neurotoxicity can include:
-
Beading or blebbing of neurites.
-
Swelling of the neuronal cell body (soma).
-
Detachment of neurons from the culture substrate.
-
Increased floating cells and debris in the culture medium.
-
Pyknotic (condensed and shrunken) nuclei, which can be visualized with nuclear stains like Hoechst or DAPI.
Q4: At what concentration should I start my experiments with this compound?
A4: It is recommended to start with a low concentration of this compound and perform a dose-response curve to determine the optimal concentration for your specific cell type and experimental goals. Based on its in vitro potency (Kᵢ of 11.6 nM), a starting range of 10 nM to 1 µM is advisable for initial experiments.[7] Always include a vehicle-only control in your experiments.
Troubleshooting Guides
Problem 1: I am observing significant cell death in my neuron cultures after applying this compound.
-
Question: Have you confirmed that the observed cell death is dose-dependent?
-
Answer: If you haven't already, perform a dose-response experiment to determine the concentration at which toxicity occurs. This will help you identify a potential therapeutic window for your experiments. See the protocol for a Cell Viability Assay below.
-
-
Question: Could the toxicity be due to excitotoxicity from over-potentiation of NMDA receptors?
-
Answer: This is a likely cause given the mechanism of action of this compound. To test this, you can co-administer an NMDA receptor antagonist, such as D-AP5 (50 µM) or MK-801 (10 µM), with this compound. If the antagonist rescues the neurons from cell death, it strongly suggests an excitotoxic mechanism.
-
-
Question: Is the cell death apoptotic?
-
Answer: Excitotoxicity can trigger apoptosis.[6] You can assess for apoptosis by measuring the activation of key apoptotic proteins, such as caspase-3. An increase in activated caspase-3 would indicate that the cells are undergoing apoptosis. See the protocol for Caspase-3 Activation Assay below.
-
Problem 2: I am not seeing the expected potentiation of NMDA receptor function, but I am observing toxicity.
-
Question: Is it possible that your culture has an imbalance of glutamate or glycine in the basal media?
-
Answer: Some culture media, like Neurobasal, contain components that can activate NMDA receptors and potentially lead to excitotoxicity on their own.[8] Ensure your basal media conditions are optimized and consider using a defined medium with known concentrations of amino acids.
-
-
Question: Have you checked the health and maturity of your primary neuron cultures?
-
Answer: Immature or unhealthy neurons can be more susceptible to excitotoxicity. Ensure your cultures are mature and healthy before starting your experiments. You can assess neuronal health by observing morphology and neurite integrity.
-
Quantitative Data Summary
The following tables provide an example of how to structure quantitative data from experiments aimed at assessing and mitigating this compound toxicity. Note: This is illustrative data and should be replaced with your experimental results.
Table 1: Dose-Dependent Toxicity of this compound on Primary Cortical Neurons
| This compound Concentration | Neuronal Viability (% of Vehicle Control) |
| Vehicle (0.1% DMSO) | 100% |
| 10 nM | 98% |
| 100 nM | 95% |
| 1 µM | 75% |
| 10 µM | 40% |
| 100 µM | 15% |
Table 2: Mitigation of this compound-Induced Toxicity with an NMDA Receptor Antagonist
| Treatment | Neuronal Viability (% of Vehicle Control) |
| Vehicle (0.1% DMSO) | 100% |
| 10 µM this compound | 40% |
| 50 µM D-AP5 | 99% |
| 10 µM this compound + 50 µM D-AP5 | 92% |
Experimental Protocols
Protocol 1: Assessing Neuronal Viability using MTT Assay
-
Plate primary neurons in a 96-well plate at a suitable density.
-
Allow neurons to mature for at least 7 days in vitro (DIV).
-
Prepare serial dilutions of this compound in your culture medium.
-
Remove the old medium from the cells and replace it with the medium containing different concentrations of this compound or vehicle control.
-
Incubate for the desired treatment period (e.g., 24 hours).
-
Add MTT solution (5 mg/mL in PBS) to each well at a final concentration of 0.5 mg/mL.
-
Incubate for 2-4 hours at 37°C to allow for the formation of formazan crystals.
-
Solubilize the formazan crystals by adding an equal volume of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well.
-
Read the absorbance at 570 nm using a microplate reader.
-
Express the results as a percentage of the vehicle-treated control.
Protocol 2: Measuring Caspase-3 Activation
-
Culture and treat primary neurons with this compound as described above.
-
After the treatment period, lyse the cells in a buffer containing protease inhibitors.
-
Determine the total protein concentration of each lysate using a BCA or Bradford assay.
-
Perform a Western blot analysis using an antibody specific for cleaved (activated) caspase-3.
-
Use an antibody against a housekeeping protein (e.g., GAPDH or β-actin) as a loading control.
-
Alternatively, use a commercially available colorimetric or fluorometric caspase-3 activity assay kit according to the manufacturer's instructions.
-
Quantify the levels of cleaved caspase-3 and normalize to the total protein concentration or the loading control.
Visualizations
Caption: Mechanism of action of this compound.
Caption: Potential excitotoxicity pathway.
Caption: Workflow for testing and mitigating toxicity.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. Redirecting [linkinghub.elsevier.com]
- 4. Dose-related target occupancy and effects on circuitry, behavior, and neuroplasticity of the glycine transporter-1 inhibitor, this compound, in healthy and schizophrenia subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Randomized controlled trial of the glycine transporter 1 inhibitor this compound to enhance cognitive training and neuroplasticity in schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Molecular mechanisms of NMDA receptor-mediated excitotoxicity: implications for neuroprotective therapeutics for stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Excitotoxicity Triggered by Neurobasal Culture Medium | PLOS One [journals.plos.org]
Validation & Comparative
Confirming Brain Target Engagement of PF-03463275: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methodologies to confirm brain target engagement of PF-03463275, a selective Glycine Transporter-1 (GlyT1) inhibitor. Experimental data for this compound is compared with an alternative GlyT1 inhibitor, bitopertin, to offer a broader perspective for researchers in the field. Detailed experimental protocols and visual diagrams of key processes are included to facilitate understanding and replication.
Data Presentation: GlyT1 Occupancy in the Brain
Positron Emission Tomography (PET) is a key imaging modality used to quantify the engagement of a drug with its target in the brain. The following tables summarize the dose-dependent occupancy of GlyT1 by this compound and bitopertin as measured by PET imaging.
Table 1: this compound GlyT1 Occupancy Data [1][2]
| Dose (twice daily) | Mean GlyT1 Occupancy (%) | PET Radiotracer | Subject Population |
| 10 mg | ~44% | 18F-MK-6577 | Schizophrenia Patients & Healthy Subjects |
| 20 mg | ~61% | 18F-MK-6577 | Schizophrenia Patients & Healthy Subjects |
| 40 mg | ~76% | 18F-MK-6577 | Schizophrenia Patients & Healthy Subjects |
| 60 mg | ~83% | 18F-MK-6577 | Schizophrenia Patients |
Table 2: Bitopertin (RG1678) GlyT1 Occupancy Data
| Dose (once daily) | Mean GlyT1 Occupancy (%) | PET Radiotracer | Subject Population |
| 10 mg | Low | [11C]RO5013853 | Healthy Volunteers |
| 30 mg | Medium | [11C]RO5013853 | Healthy Volunteers |
| 60 mg | High | [11C]RO5013853 | Healthy Volunteers |
| EC50 | ~130-200 ng/mL (plasma concentration) | [11C]RO5013853 | Healthy Volunteers |
Note: Direct percentage occupancy at specific doses for bitopertin is not as consistently reported in the same format as for this compound. Efficacy in clinical trials for bitopertin was associated with low to medium occupancy levels.
Signaling Pathway and Experimental Workflows
To visually represent the underlying biological and experimental processes, the following diagrams are provided.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Positron Emission Tomography (PET) for GlyT1 Occupancy
-
Objective: To quantify the percentage of GlyT1 bound by this compound at different doses.
-
Radiotracer: 18F-MK-6577, a specific radioligand for GlyT1.
-
Procedure:
-
Subjects receive either placebo or one of the specified doses of this compound for a designated period to reach steady-state plasma concentrations.
-
A baseline PET scan is conducted on the placebo day, and subsequent scans are performed after the drug administration period.
-
A bolus injection of 18F-MK-6577 is administered intravenously at the start of each PET scan.
-
Dynamic 3D PET data are acquired for approximately 90-120 minutes.
-
Arterial blood sampling is performed throughout the scan to measure the concentration of the radiotracer in the plasma, which serves as an input function for kinetic modeling.
-
A high-resolution structural MRI scan is also acquired for each subject to provide anatomical reference.
-
-
Data Analysis:
-
PET images are co-registered with the individual's MRI.
-
Regions of interest (ROIs) are defined on the MRI and transferred to the PET images.
-
Time-activity curves are generated for each ROI.
-
A two-tissue compartment model is typically used to estimate the total distribution volume (VT) of the radiotracer in each ROI.
-
GlyT1 occupancy is calculated for each drug dose condition as the percentage reduction in VT compared to the placebo baseline: Occupancy (%) = [(VT_placebo - VT_drug) / VT_placebo] * 100.
-
Functional Magnetic Resonance Imaging (fMRI) for Working Memory
-
Objective: To assess the functional consequences of GlyT1 inhibition on brain circuits involved in working memory.
-
Paradigm: A common task is the N-back task (e.g., 2-back), which requires subjects to monitor a sequence of stimuli and to respond when the current stimulus is the same as the one presented 'n' trials previously.
-
Procedure:
-
Subjects are placed in an MRI scanner and perform the N-back task.
-
The task is presented in a block design, alternating between the working memory condition (e.g., 2-back) and a control condition (e.g., 0-back or simple stimulus response).
-
Blood-oxygen-level-dependent (BOLD) signals are acquired throughout the task performance.
-
-
Data Analysis:
-
fMRI data are pre-processed, including motion correction, spatial normalization to a standard brain template, and smoothing.
-
A general linear model (GLM) is applied to the data to identify brain regions showing a significant BOLD signal change in the working memory condition compared to the control condition.
-
The effect of this compound is evaluated by comparing the activation maps between the drug and placebo conditions.
-
Electroencephalography (EEG) for Long-Term Potentiation (LTP)
-
Objective: To measure changes in synaptic plasticity, a key mechanism underlying learning and memory, which is thought to be modulated by NMDA receptor function and, consequently, by GlyT1 inhibition.
-
Paradigm: Visual Evoked Potential (VEP) LTP paradigm.
-
Procedure:
-
Baseline VEPs are recorded in response to a low-frequency visual stimulus (e.g., a checkerboard pattern).
-
A "tetanizing" high-frequency visual stimulation is then presented to induce LTP.
-
Post-tetanus VEPs are recorded at several time points to assess the potentiation of the visual response.
-
-
Data Analysis:
-
EEG data are filtered and segmented into epochs time-locked to the presentation of the visual stimulus.
-
The amplitude and latency of specific VEP components (e.g., N1b) are measured.
-
LTP is quantified as the percentage increase in the amplitude of the VEP component after the high-frequency stimulation compared to the baseline measurement.
-
The effect of this compound is determined by comparing the magnitude of LTP between the drug and placebo conditions.
-
This guide provides a foundational understanding of the methods used to confirm the brain target engagement of this compound. For more in-depth information, researchers are encouraged to consult the primary literature cited.
References
- 1. Dose-related target occupancy and effects on circuitry, behavior, and neuroplasticity of the glycine transporter-1 inhibitor, this compound, in healthy and schizophrenia subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Randomized Controlled Trial of the Glycine Transporter 1 Inhibitor this compound to Enhance Cognitive Training and Neuroplasticity in Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to GlyT1 Inhibitors: PF-03463275 versus Sarcosine
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of two prominent glycine transporter 1 (GlyT1) inhibitors: PF-03463275, a highly selective synthetic compound, and sarcosine, an endogenous amino acid. The inhibition of GlyT1 is a key therapeutic strategy aimed at enhancing N-methyl-D-aspartate (NMDA) receptor function by increasing synaptic glycine concentrations. This potentiation of NMDA receptor activity is being investigated for the treatment of central nervous system disorders, most notably the cognitive and negative symptoms of schizophrenia.[1][2]
Overview of this compound and Sarcosine
This compound is a potent, selective, and competitive inhibitor of GlyT1 developed for the potential treatment of schizophrenia.[3][4] It is an orally available, central nervous system-penetrant molecule that has been evaluated in clinical trials.[4][5] Its mechanism of action is centered on the reversible blockade of GlyT1, leading to an increase in extracellular glycine levels.[6]
Sarcosine (N-methylglycine) is an endogenous amino acid that also acts as a competitive inhibitor of GlyT1.[2][7] Its role as a GlyT1 inhibitor has been explored in clinical studies for schizophrenia, often as an adjunctive therapy.[8] However, the pharmacological profile of sarcosine is more complex than that of this compound, as it also functions as a co-agonist at the NMDA receptor and may act as a substrate-type inhibitor, potentially causing reverse transport of glycine.[8][9]
Quantitative Comparison of Inhibitory Activity
The following table summarizes the available quantitative data for this compound and sarcosine as GlyT1 inhibitors. Direct comparative studies are limited, and the potency of sarcosine as a direct GlyT1 inhibitor is considered modest.
| Parameter | This compound | Sarcosine | Reference |
| Inhibitory Constant (Ki) | 11.6 nM | Data not available; described as a "modest" inhibitor | [3] |
| Mechanism of Inhibition | Competitive, Reversible | Competitive; also acts as a substrate | [3][9] |
| Selectivity (GlyT1 vs. GlyT2) | High (GlyT2 IC50 > 10 µM) | Selective for GlyT1 | [10] |
| In Vivo Effects | Dose-dependent increase in GlyT1 occupancy (44-83% at 10-60 mg BID) | Increases synaptic glycine levels | [8][11] |
Signaling Pathway and Experimental Workflow
GlyT1-NMDA Receptor Signaling Pathway
The diagram below illustrates the role of GlyT1 in modulating NMDA receptor activity and the mechanism of action of GlyT1 inhibitors.
Caption: GlyT1 inhibition enhances NMDA receptor signaling.
Experimental Workflow for GlyT1 Inhibition Assay
The following diagram outlines a typical workflow for a [³H]glycine uptake assay to determine the potency of GlyT1 inhibitors.
Caption: Workflow for a [³H]glycine uptake inhibition assay.
Experimental Protocols
[³H]Glycine Uptake Assay
This assay measures the functional inhibition of GlyT1 by quantifying the reduction in the uptake of radiolabeled glycine into cells expressing the transporter.
1. Cell Culture:
-
Culture Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells stably expressing human GlyT1a in appropriate growth medium.
-
Plate cells in 96-well microplates and grow to confluence.
2. Assay Procedure:
-
On the day of the assay, aspirate the growth medium and wash the cell monolayers with Krebs-Ringer-HEPES (KRH) buffer.
-
Pre-incubate the cells with varying concentrations of the test compound (this compound or sarcosine) or vehicle control in KRH buffer for 15-30 minutes at 37°C.
-
Initiate glycine uptake by adding KRH buffer containing a fixed concentration of [³H]glycine (e.g., 50 nM).
-
Incubate for a predetermined time (e.g., 15 minutes) at 37°C.
-
Terminate the uptake by rapidly aspirating the radioactive solution and washing the cells multiple times with ice-cold KRH buffer.
-
Lyse the cells with a suitable lysis buffer (e.g., 0.1 M NaOH).
-
Transfer the cell lysates to scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
3. Data Analysis:
-
Determine non-specific uptake in the presence of a high concentration of a known GlyT1 inhibitor (e.g., 10 µM of a standard inhibitor).
-
Subtract non-specific uptake from all measurements to obtain specific uptake.
-
Plot the percentage of inhibition of specific [³H]glycine uptake against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value for each compound.
Radioligand Binding Assay
This assay determines the binding affinity (Ki) of a compound to GlyT1 by measuring its ability to displace a radiolabeled ligand that specifically binds to the transporter.
1. Membrane Preparation:
-
Homogenize cells or tissues expressing GlyT1 in a cold lysis buffer.
-
Centrifuge the homogenate at low speed to remove debris.
-
Pellet the membranes from the supernatant by high-speed centrifugation.
-
Resuspend the membrane pellet in a suitable buffer and store at -80°C.
-
Determine the protein concentration of the membrane preparation using a standard protein assay (e.g., BCA assay).
2. Binding Assay:
-
In a 96-well plate, combine the cell membrane preparation, the radioligand (e.g., [³H]-(R)-NPTS), and varying concentrations of the unlabeled test compound (this compound or sarcosine).
-
Incubate the mixture for a specific time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C) to allow binding to reach equilibrium.
-
To determine non-specific binding, a parallel set of reactions is performed in the presence of a high concentration of a non-labeled known GlyT1 ligand.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.
-
Wash the filters multiple times with ice-cold wash buffer.
3. Data Analysis:
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Determine the IC50 value from the resulting competition curve.
-
Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Discussion and Conclusion
This compound and sarcosine both inhibit GlyT1, but they represent distinct pharmacological approaches. This compound is a highly potent and selective, synthetic inhibitor with a clear, competitive, and reversible mechanism of action. Its well-defined pharmacology makes it a valuable tool for probing the therapeutic potential of selective GlyT1 inhibition. Clinical trial data has provided insights into its target engagement and dose-response relationship in humans.[11]
Sarcosine, while also inhibiting GlyT1, has a more complex and less potent profile in this regard. Its activity as an NMDA receptor co-agonist adds another layer to its mechanism of action, which may contribute to its observed clinical effects.[7] However, this multi-target activity can also complicate the interpretation of its therapeutic effects and may contribute to a different side-effect profile compared to highly selective inhibitors. The description of sarcosine as a substrate-type inhibitor also suggests a different mode of interaction with the transporter compared to a pure antagonist like this compound.[9]
For researchers and drug development professionals, the choice between these two compounds depends on the specific research question. This compound is a suitable candidate for studies aiming to elucidate the effects of selective GlyT1 inhibition. Sarcosine, on the other hand, may be more relevant for exploring the therapeutic potential of a broader, multi-faceted modulation of the glutamatergic system. The data and protocols presented in this guide provide a foundation for the informed selection and application of these GlyT1 inhibitors in preclinical and clinical research.
References
- 1. ClinConnect | GlyT-1 Inhibitor Treatment for Refractory Schizophrenia [clinconnect.io]
- 2. profiles.wustl.edu [profiles.wustl.edu]
- 3. medchemexpress.com [medchemexpress.com]
- 4. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 5. Randomized Controlled Trial of the Glycine Transporter 1 Inhibitor this compound to Enhance Cognitive Training and Neuroplasticity in Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Dose-related target occupancy and effects on circuitry, behavior, and neuroplasticity of the glycine transporter-1 inhibitor, this compound, in healthy and schizophrenia subjects - PMC [pmc.ncbi.nlm.nih.gov]
A Preclinical Showdown: PF-03463275 and Bitopertin in Schizophrenia Models
Two glycine transporter 1 (GlyT1) inhibitors, PF-03463275 and bitopertin, have been scrutinized for their potential to treat the debilitating negative and cognitive symptoms of schizophrenia. Both compounds operate on the principle of enhancing N-methyl-D-aspartate (NMDA) receptor function by increasing the availability of the co-agonist glycine in the synaptic cleft. While this shared mechanism of action offers a promising therapeutic avenue, a detailed comparison of their preclinical performance reveals nuances in their efficacy profiles.
This guide provides a comparative analysis of this compound and bitopertin based on available preclinical data from rodent models of schizophrenia. We present a summary of their effects on cognitive deficits and negative symptom-like behaviors, detail the experimental protocols used in these studies, and visualize their common signaling pathway and experimental workflows.
At a Glance: Key Preclinical Findings
| Compound | Animal Model | Key Findings |
| Bitopertin | MK-801-Induced Working Memory Deficit (Mice) | Reduced working memory deficits.[1] |
| Social Recognition Test (Rats) | Enhanced recognition memory.[1] | |
| Phencyclidine (PCP)-Induced Social Interaction Deficit (Rats) | No significant effect on social interaction deficits.[1] | |
| This compound | Prepulse Inhibition (PPI) Deficit Models | Efficacy suggested in reversing deficits, indicating potential for treating sensorimotor gating issues. However, specific quantitative data from dedicated preclinical studies remains limited. |
| Ketamine-Induced Deficits (Humans) | Did not attenuate ketamine-induced psychosis but showed some improvement in working memory accuracy in healthy subjects.[2][3] |
It is important to note that while both compounds have been investigated for schizophrenia, the development of bitopertin for this indication was largely halted after disappointing results in Phase III clinical trials.[4][5] It is now being repurposed for other conditions.[1][6][7] Preclinical data for this compound in widely used rodent models of schizophrenia, such as the MK-801 and PCP models, are not as extensively published, making a direct head-to-head comparison challenging.
Mechanism of Action: A Shared Pathway
Both this compound and bitopertin are inhibitors of the glycine transporter 1 (GlyT1). By blocking this transporter, they prevent the reuptake of glycine from the synaptic cleft, thereby increasing its concentration. Glycine acts as a mandatory co-agonist at the NMDA receptor. Enhanced glycine levels lead to greater activation of NMDA receptors, which are crucial for synaptic plasticity, learning, and memory. The hypofunction of NMDA receptors is a key hypothesis in the pathophysiology of schizophrenia, particularly concerning negative and cognitive symptoms.
References
- 1. discmedicine.com [discmedicine.com]
- 2. Dose-related target occupancy and effects on circuitry, behavior, and neuroplasticity of the glycine transporter-1 inhibitor, this compound, in healthy and schizophrenia subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Randomized Controlled Trial of the Glycine Transporter 1 Inhibitor this compound to Enhance Cognitive Training and Neuroplasticity in Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. JCI - The GLYT1 inhibitor bitopertin mitigates erythroid PPIX production and liver disease in erythroid protoporphyria [jci.org]
- 7. P1498: INITIAL DATA FROM THE BEACON TRIAL: A PHASE 2, RANDOMIZED, OPEN-LABEL TRIAL OF BITOPERTIN IN ERYTHROPOIETIC PROTOPORPHYRIA - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Selectivity Profile of PF-03463275 and Other GlyT1 Inhibitors: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the selectivity and performance of the glycine transporter 1 (GlyT1) inhibitor PF-03463275 against other notable GlyT1 inhibitors, including bitopertin, RG1678, and SSR504734. The information is supported by experimental data to aid in the selection of appropriate tools for neuroscience research and drug discovery.
Glycine transporter 1 (GlyT1) has emerged as a significant therapeutic target, particularly for neurological and psychiatric disorders such as schizophrenia.[1] GlyT1 inhibitors modulate glutamatergic neurotransmission by increasing the synaptic concentration of glycine, an essential co-agonist of the N-methyl-D-aspartate (NMDA) receptor.[2] This guide focuses on the selectivity profile of this compound, a competitive and reversible inhibitor of GlyT1, in comparison to other key inhibitors with distinct mechanisms of action.[3][4]
Selectivity and Potency at GlyT1
The defining characteristic of a valuable chemical probe or therapeutic candidate is its selectivity for the intended target. The following table summarizes the available quantitative data on the potency and selectivity of this compound and other prominent GlyT1 inhibitors.
| Compound | Target | Mode of Inhibition | Ki (nM) | IC50 (nM) | Selectivity over GlyT2 |
| This compound | GlyT1 | Competitive, Reversible | 11.6[3] | - | >860-fold (IC50 > 10,000 nM)[4] |
| Bitopertin (RG1678) | GlyT1 | Non-competitive | - | ~200 (EC50 for occupancy)[5][6][7] | High (specific data not found) |
| SSR504734 | GlyT1 | Competitive, Reversible | - | 18 (human)[8] | High (specific data not found) |
Off-Target Activity Profile
A comprehensive understanding of a compound's interactions with other biological targets is crucial to anticipate potential side effects and to ensure that observed physiological effects are attributable to the inhibition of GlyT1. While comprehensive off-target screening data for all compounds is not publicly available, the following provides a summary of known interactions.
-
Bitopertin (RG1678): Generally reported to have a favorable safety profile with minimal off-target effects.[9] It does not show significant inhibition of major CYP450 enzymes.[10]
-
SSR504734: Characterized as a highly selective GlyT1 inhibitor.[11] However, at higher doses, potential hepatotoxicity should be considered.[1]
Mechanism of Action: Potentiation of NMDA Receptor Signaling
The primary mechanism by which GlyT1 inhibitors exert their effects is through the potentiation of NMDA receptor activity. By blocking the reuptake of glycine from the synaptic cleft, these inhibitors increase the local concentration of this co-agonist, leading to enhanced activation of NMDA receptors in the presence of glutamate.[12]
Caption: GlyT1 Inhibition and NMDA Receptor Potentiation.
Experimental Protocols
Accurate and reproducible experimental data are the foundation of scientific advancement. Below are detailed methodologies for key assays used to characterize GlyT1 inhibitors.
Radioligand Binding Assay (for determining Ki)
This assay measures the affinity of a test compound for GlyT1 by competing with a radiolabeled ligand.
Materials:
-
Cell membranes prepared from cells expressing human GlyT1.
-
Radioligand (e.g., [³H]Org24598).
-
Test compound (e.g., this compound).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Incubate cell membranes with various concentrations of the test compound and a fixed concentration of the radioligand in the assay buffer.
-
Allow the binding to reach equilibrium (e.g., 60 minutes at room temperature).
-
Terminate the reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the Ki value using the Cheng-Prusoff equation, which relates the IC50 of the competing ligand to its affinity.
Glycine Uptake Assay (for determining IC50)
This functional assay measures the ability of a test compound to inhibit the uptake of radiolabeled glycine into cells expressing GlyT1.[13][14][15][16]
Materials:
-
CHO-K1 cells stably overexpressing human GlyT1a transporter.[16]
-
[³H]Glycine.
-
Test compound (e.g., this compound).
-
Uptake buffer (e.g., Hanks' Balanced Salt Solution with 10 mM HEPES, pH 7.4).
-
Lysis buffer (e.g., 0.1 N NaOH).
-
Scintillation cocktail.
-
Scintillation counter.
Procedure:
-
Plate the GlyT1-expressing cells in a suitable format (e.g., 96-well or 384-well plates) and allow them to adhere.[16]
-
Wash the cells with uptake buffer.
-
Pre-incubate the cells with various concentrations of the test compound for a defined period (e.g., 15-30 minutes) at 37°C.
-
Initiate the uptake by adding a solution containing [³H]glycine to the wells.
-
Incubate for a short period (e.g., 10-20 minutes) at 37°C to ensure initial velocity conditions.
-
Terminate the uptake by rapidly aspirating the uptake solution and washing the cells with ice-cold uptake buffer.
-
Lyse the cells with lysis buffer.
-
Transfer the cell lysate to scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the test compound concentration and fitting the data to a sigmoidal dose-response curve.
Experimental Workflow Diagram
The following diagram illustrates the typical workflow for characterizing a novel GlyT1 inhibitor.
References
- 1. Inhibition of glycine transporter 1: The yellow brick road to new schizophrenia therapy? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Screening for New Inhibitors of Glycine Transporter 1 and 2 by Means of MS Binding Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Glycine Transporter Type 1 Occupancy by Bitopertin: a Positron Emission Tomography Study in Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. profiles.wustl.edu [profiles.wustl.edu]
- 8. Neurochemical, electrophysiological and pharmacological profiles of the selective inhibitor of the glycine transporter-1 SSR504734, a potential new type of antipsychotic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. What is the therapeutic class of Bitopertin? [synapse.patsnap.com]
- 10. discmedicine.com [discmedicine.com]
- 11. Effect of SSR504734, a Selective Glycine Transporter Type 1 Inhibitor, on Seizure Thresholds, Neurotransmitter Levels, and Inflammatory Markers in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Successful identification of glycine transporter inhibitors using an adaptation of a functional cell-based assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. biorxiv.org [biorxiv.org]
- 15. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 16. researchgate.net [researchgate.net]
Comparative Analysis of PF-03463275 Cross-reactivity with GlyT2 and Other Transporters
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the pharmacological selectivity of PF-03463275, a potent and selective inhibitor of the glycine transporter 1 (GlyT1). The data presented herein is intended to inform research and development decisions by offering a clear overview of its cross-reactivity profile, particularly with the closely related glycine transporter 2 (GlyT2) and other key central nervous system transporters.
Executive Summary
This compound is a competitive and reversible inhibitor of GlyT1 with high potency, displaying a Ki of 11.6 nM.[1] Its development has been focused on therapeutic applications in schizophrenia. A critical aspect of its pharmacological profile is its selectivity for GlyT1 over GlyT2, which is crucial for avoiding potential side effects associated with the inhibition of GlyT2. Experimental data demonstrates that this compound has a significantly lower affinity for GlyT2, with an IC50 value greater than 10 µM. This high degree of selectivity is attributed to differences in the amino acid residues within the binding pockets of the two transporters. Furthermore, while this compound is highly selective for GlyT1, it exhibits weak activity at the hERG channel, a factor to consider in comprehensive safety assessments.
Data Presentation: Selectivity Profile of this compound
The following table summarizes the in vitro potency and selectivity of this compound against GlyT1, GlyT2, and the hERG channel.
| Target | Parameter | Value | Selectivity vs. GlyT1 |
| Glycine Transporter 1 (GlyT1) | Ki | 11.6 nM | - |
| Glycine Transporter 2 (GlyT2) | IC50 | > 10,000 nM | > 860-fold |
| hERG Channel | IC50 | 8,500 nM | ~733-fold |
Note: Data for other transporters such as DAT, SERT, and NET are not extensively published, indicating a high degree of selectivity of this compound for GlyT1.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below. These protocols are representative of standard industry practices for assessing transporter inhibition.
Glycine Uptake Inhibition Assay
This functional assay measures the ability of a compound to inhibit the uptake of radiolabeled glycine into cells expressing the target transporter.
1. Cell Culture and Plating:
-
Chinese Hamster Ovary (CHO) cells stably expressing human GlyT1 or GlyT2 are cultured in appropriate media.
-
Cells are harvested and seeded into 96-well microplates at a density of approximately 4 x 104 cells per well.
-
Plates are incubated for 24 hours to allow for cell adherence.
2. Assay Procedure:
-
On the day of the assay, the culture medium is aspirated, and the cells are washed twice with a pre-warmed assay buffer (e.g., Hanks' Balanced Salt Solution with 10 mM HEPES).
-
Cells are then incubated with varying concentrations of this compound or vehicle control for a predetermined time (e.g., 20 minutes) at room temperature.
-
A solution containing a fixed concentration of [3H]-glycine is added to each well.
-
The uptake is allowed to proceed for a specific duration (e.g., 15 minutes).
-
The reaction is terminated by aspirating the assay solution and rapidly washing the cells multiple times with ice-cold assay buffer to remove unincorporated radioligand.
3. Detection and Data Analysis:
-
A scintillation cocktail is added to each well, and the plates are sealed.
-
The amount of incorporated [3H]-glycine is quantified using a scintillation counter.
-
The percentage of inhibition at each concentration of this compound is calculated relative to the vehicle control.
-
IC50 values are determined by fitting the data to a four-parameter logistic equation using appropriate software.
Radioligand Binding Assay (for Ki determination)
This assay measures the direct binding of a radiolabeled ligand to the transporter and the displacement of this ligand by the test compound.
1. Membrane Preparation:
-
Membranes are prepared from cells overexpressing the target transporter (e.g., GlyT1).
-
Cells are homogenized in a suitable buffer and centrifuged to pellet the membranes.
-
The membrane pellet is washed and resuspended in an assay buffer.
2. Binding Reaction:
-
The assay is typically performed in a 96-well plate format.
-
A fixed concentration of a suitable radioligand (e.g., [3H]-N-(3-(4'-fluorophenyl)-3-(4'-phenylphenoxy)propyl)sarcosine) is incubated with the cell membranes in the presence of varying concentrations of this compound.
-
Non-specific binding is determined in the presence of a high concentration of a known, non-radiolabeled inhibitor.
-
The reaction is incubated to equilibrium (e.g., 60 minutes at room temperature).
3. Detection and Data Analysis:
-
The reaction is terminated by rapid filtration through a glass fiber filter, which traps the membranes with the bound radioligand.
-
The filters are washed with ice-cold buffer to remove unbound radioligand.
-
The radioactivity retained on the filters is measured using a scintillation counter.
-
The specific binding is calculated by subtracting the non-specific binding from the total binding.
-
IC50 values are determined from competition binding curves, and Ki values are calculated using the Cheng-Prusoff equation.
hERG Channel Patch Clamp Assay
This electrophysiological assay directly measures the effect of a compound on the function of the hERG potassium channel.
1. Cell Preparation:
-
Human Embryonic Kidney (HEK293) cells stably expressing the hERG channel are used.
-
Cells are plated at a low density to allow for the selection of single, healthy cells for recording.
2. Electrophysiological Recording:
-
Whole-cell patch-clamp recordings are performed using a patch-clamp amplifier and data acquisition system.
-
A specific voltage protocol is applied to the cell to elicit hERG channel currents. This typically involves a depolarizing step to activate the channels, followed by a repolarizing step to measure the tail current.
-
After establishing a stable baseline recording, the cells are perfused with a solution containing this compound at various concentrations.
3. Data Analysis:
-
The amplitude of the hERG tail current is measured before and after the application of the compound.
-
The percentage of inhibition of the hERG current is calculated for each concentration.
-
IC50 values are determined by plotting the concentration-response curve.
Mandatory Visualizations
Signaling Pathway of GlyT1 Inhibition
Caption: GlyT1 inhibition by this compound increases synaptic glycine, enhancing NMDA receptor activation.
Experimental Workflow for Glycine Uptake Assay
Caption: Workflow for determining GlyT1/GlyT2 inhibition using a radiolabeled glycine uptake assay.
References
Unraveling the Reproducibility of PF-03463275's Cognitive Effects: A Comparative Analysis of GlyT1 Inhibitors
A detailed review of the clinical evidence for PF-03463275 and its alternatives, including Bitopertin and Iclepertin (BI 425809), reveals a challenging landscape for Glycine Transporter-1 (GlyT1) inhibitors in the enhancement of cognitive functions. Despite a strong preclinical rationale, the translation of these compounds into clinically significant and reproducible cognitive improvements in patient populations has proven to be elusive.
This guide provides a comprehensive comparison of the experimental data on this compound and other key GlyT1 inhibitors, offering researchers, scientists, and drug development professionals an objective overview of their performance in cognitive tasks. The data is presented in structured tables for easy comparison, accompanied by detailed experimental protocols and visualizations of the underlying signaling pathways and experimental workflows.
Comparative Efficacy on Cognitive Tasks
The clinical development of several GlyT1 inhibitors for cognitive impairment associated with schizophrenia (CIAS) and other neurological disorders has been marked by a series of setbacks. The following tables summarize the available quantitative data from key clinical trials.
| Compound | Clinical Trial | Patient Population | Primary Cognitive Endpoint | Key Findings on Cognition | Statistical Significance |
| This compound | NCT01911676 | Schizophrenia | MATRICS Consensus Cognitive Battery (MCCB) Composite Score | No greater improvement in CIAS compared to cognitive training alone.[1][2][3] | Not statistically significant |
| Bitopertin | FlashLyte & DayLyte (Phase III) | Schizophrenia with persistent negative symptoms | Positive and Negative Syndrome Scale (PANSS) negative symptom factor score | No statistically significant separation from placebo on all endpoints.[4][5] Cognitive sub-studies did not show significant effects. | Not statistically significant |
| Iclepertin (BI 425809) | CONNEX Program (Phase III) | Schizophrenia | MCCB Composite Score | Did not meet primary and key secondary endpoints for improving cognition.[1][6][7][8][9] | Not statistically significant |
| Iclepertin (BI 425809) | NCT02788513 (Phase II) | Alzheimer's Disease | Alzheimer's Disease Assessment Scale-Cognitive Subscale (ADAS-Cog) | No clinically meaningful changes from baseline.[10][11][12] | p > 0.76 for all models |
Experimental Protocols
To ensure a clear understanding of the methodologies employed in the cited studies, this section details the key experimental protocols.
This compound in Schizophrenia (NCT01911676)
-
Study Design: A randomized, double-blind, placebo-controlled, within-subject crossover study.[1][3]
-
Participants: 71 stable outpatients with schizophrenia.[1][3]
-
Intervention: Participants received either this compound (40 mg or 60 mg twice daily) or a placebo for two 5-week periods, separated by a 2-week washout period. All participants also received 4 weeks of computerized cognitive training (CT) during each treatment period.[1][3]
-
Cognitive Assessment: The MATRICS Consensus Cognitive Battery (MCCB) was administered to assess cognitive performance. The MCCB evaluates seven cognitive domains: speed of processing, attention/vigilance, working memory, verbal learning, visual learning, reasoning and problem-solving, and social cognition.[1][3][13]
-
Primary Outcome: The primary endpoint was the change in the MCCB composite score.[1][3]
Bitopertin in Schizophrenia with Negative Symptoms (FlashLyte & DayLyte Studies)
-
Study Design: Three phase III, multicenter, randomized, 24-week, double-blind, parallel-group, placebo-controlled studies.[4]
-
Participants: Patients with stable schizophrenia and persistent predominant negative symptoms. The DayLyte and FlashLyte studies included 605 and 594 patients, respectively.[4]
-
Intervention: Patients were randomly assigned to receive bitopertin (5 mg, 10 mg, or 20 mg) or a placebo once daily for 24 weeks as an adjunct to their ongoing antipsychotic treatment.[4][14]
-
Primary Outcome: The primary efficacy endpoint was the mean change from baseline in the Positive and Negative Syndrome Scale (PANSS) negative symptom factor score at week 24.[4][5] While the primary focus was on negative symptoms, cognitive function was also assessed as a secondary endpoint in some of the trials, often using the MCCB.[2]
Iclepertin (BI 425809) in Schizophrenia (CONNEX Program)
-
Study Design: Three randomized, double-blind, placebo-controlled, parallel-group Phase III trials (CONNEX-1, CONNEX-2, CONNEX-3).[1][15][16][17]
-
Participants: Adults with schizophrenia who were clinically stable and receiving antipsychotic treatment. Each trial aimed to recruit approximately 586 patients.[15][16]
-
Intervention: Participants received a once-daily oral dose of 10 mg iclepertin or a placebo for 26 weeks.[1][8]
-
Primary Outcome: The primary efficacy endpoint was the change from baseline in the MATRICS Consensus Cognitive Battery (MCCB) overall composite T-score.[6][16]
-
Secondary Outcomes: Key secondary endpoints included changes in the Schizophrenia Cognition Rating Scale (SCoRS) total score and the Virtual Reality Functional Capacity Assessment Tool (VRFCAT) adjusted total time.[6][16]
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the mechanism of action of GlyT1 inhibitors and the general workflow of the clinical trials discussed.
Caption: Mechanism of action of GlyT1 inhibitors in the glutamatergic synapse.
References
- 1. Pardon Our Interruption [boehringer-ingelheim.com]
- 2. Neurophysiological effects of bitopertin in schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. hcplive.com [hcplive.com]
- 4. Bitopertin in Negative Symptoms of Schizophrenia-Results From the Phase III FlashLyte and DayLyte Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. psychiatrictimes.com [psychiatrictimes.com]
- 7. pharmacytimes.com [pharmacytimes.com]
- 8. Phase III CONNEX Trial Results - Medthority [medthority.com]
- 9. Boehringer provides update on iclepertin Phase III program [globenewswire.com]
- 10. Efficacy and safety of the novel GlyT1 inhibitor BI 425809 in Alzheimer’s dementia: a randomized controlled trial - PMC [pmc.ncbi.nlm.nih.gov]
- 11. BI 425809: Novel GlyT1 Inhibitor in Alzheimer's Disease Dementia | Docwire News [docwirenews.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. sciencedaily.com [sciencedaily.com]
- 15. CONNEX, a Phase III Randomized Trial Program Assessing Efficacy and Safety of Iclepertin in Schizophrenia: Recruitment and Baseline Characteristics | BJPsych Open | Cambridge Core [cambridge.org]
- 16. Efficacy and Safety of Iclepertin (BI 425809) in Patients With Schizophrenia: CONNEX, A Phase III Randomized Controlled Trial Program | CNS Spectrums | Cambridge Core [cambridge.org]
- 17. ClinicalTrials.gov [clinicaltrials.gov]
Safety Operating Guide
Navigating the Disposal of PF-03463275: A Procedural Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals handling investigational compounds like PF-03463275, proper disposal is a critical component of laboratory safety and regulatory compliance. While a specific Safety Data Sheet (SDS) with detailed disposal protocols for this compound is not publicly available, established guidelines for the disposal of investigational drugs and laboratory chemicals provide a clear framework. The primary step in this process is to determine if the compound is a hazardous waste, which then dictates the appropriate disposal pathway.
Hazardous Waste Determination
The foundational step in the proper disposal of any chemical, including this compound, is to determine whether it qualifies as hazardous waste under the Resource Conservation and Recovery Act (RCRA) or other local regulations.[1][2] As an investigational drug, any unused or expired quantities of this compound must be managed as pharmaceutical waste.
The U.S. Environmental Protection Agency (EPA) provides specific guidance for hazardous waste pharmaceuticals.[3][4] A pharmaceutical is considered hazardous waste if it is listed on the P or U lists of commercial chemical products or exhibits one or more of the following characteristics: ignitability, corrosivity, reactivity, or toxicity.[2]
Given the lack of specific public data on the hazardous characteristics of this compound, it is prudent to handle it as a potentially hazardous waste. This approach ensures the highest level of safety and compliance. Consultation with your institution's Environmental Health and Safety (EHS) department is essential to make a final determination.[1]
Disposal Protocol for this compound
Once the hazardous waste determination is made, a systematic procedure should be followed for the collection, storage, and disposal of this compound.
Key Experimental Protocols:
At present, there are no publicly cited experimental protocols for the neutralization or in-lab treatment of this compound. Therefore, disposal should be managed through a licensed hazardous waste vendor.
Quantitative Data Summary:
Since specific quantitative disposal data for this compound is not available, the following table summarizes the general characteristics of the compound relevant to its handling and storage.
| Property | Value | Source |
| Molecular Formula | C₁₉H₂₂ClFN₄O | MedKoo Biosciences |
| Molecular Weight | 376.86 g/mol | MedKoo Biosciences |
| Solubility | Soluble in DMSO | GlpBio |
| Storage | Store at -20°C | GlpBio |
Step-by-Step Disposal Procedure
-
Segregation and Collection:
-
Do not mix this compound waste with other chemical waste streams unless explicitly approved by your EHS department.[5]
-
Collect waste this compound, including pure compound, solutions, and contaminated materials (e.g., personal protective equipment, labware), in a designated and compatible container.[6] The original container, if in good condition, can be used.[5]
-
-
Labeling:
-
Storage:
-
Disposal Request:
-
When the container is full or ready for disposal, submit a chemical waste pickup request to your institution's EHS department.[6]
-
-
Incineration:
Visualization of Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. Guidance for Disposal of Drugs Used in Clinical Research | Research | WashU [research.washu.edu]
- 2. Hazardous Waste Determination | Healthcare Environmental Resource Center (HERC) [hercenter.org]
- 3. eCFR :: 40 CFR Part 266 Subpart P -- Hazardous Waste Pharmaceuticals [ecfr.gov]
- 4. epa.gov [epa.gov]
- 5. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 6. research.cuanschutz.edu [research.cuanschutz.edu]
Personal protective equipment for handling PF-03463275
Essential Safety and Handling Guide for PF-03463275
For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the safe handling, operation, and disposal of this compound, a potent GlyT1 inhibitor.
Personal Protective Equipment (PPE)
The following table summarizes the recommended personal protective equipment for handling this compound in a laboratory setting. These recommendations are based on standard safety protocols for handling powdered chemical substances of unknown toxicity.
| Protection Type | Specific Recommendations | Rationale |
| Eye/Face Protection | Chemical safety goggles or a face shield. | To protect eyes from dust particles and splashes. Standard EN166 (EU) or OSHA 29 CFR 1910.133 (US) compliant eyewear is recommended.[3][4] |
| Skin Protection | Disposable nitrile gloves. A lab coat or disposable gown. | To prevent skin contact with the compound. Gloves should be inspected before use and disposed of properly after handling.[5] A lab coat protects against incidental contact. |
| Respiratory Protection | A NIOSH/MSHA or European Standard EN 149 approved respirator. | Recommended when handling the powder outside of a chemical fume hood or if dust formation is likely, to prevent inhalation.[4] |
Operational Plan: Step-by-Step Handling Protocol
This protocol outlines the procedural steps for the safe handling of this compound from receipt to use.
-
Receiving and Storage :
-
Preparation for Use :
-
All handling of the solid compound should be performed within a certified chemical fume hood to minimize inhalation exposure.[4]
-
Before handling, ensure all necessary PPE is correctly worn.
-
Use dedicated spatulas and weighing boats for measuring the powder.
-
-
Dissolution :
-
This compound is typically dissolved in a solvent like DMSO to create a stock solution.[1]
-
Add the solvent to the solid slowly to avoid splashing.
-
Cap the vial tightly and vortex or sonicate until the solid is fully dissolved.
-
-
Use in Experiments :
-
When diluting the stock solution or adding it to experimental setups, continue to work within a fume hood.
-
Avoid creating aerosols.
-
-
Post-Handling :
-
Decontaminate all surfaces and equipment that came into contact with this compound using an appropriate cleaning agent.
-
Remove and dispose of all PPE as outlined in the disposal plan.
-
Wash hands thoroughly with soap and water after handling is complete.[5]
-
Disposal Plan
Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and accidental exposure.
-
Chemical Waste :
-
Contaminated Materials :
-
All disposable items that have come into contact with this compound, such as gloves, weighing boats, pipette tips, and paper towels, should be collected in a dedicated, sealed waste bag.
-
This waste should also be treated as hazardous and disposed of according to institutional guidelines.
-
Visualized Workflow for Safe Handling
The following diagram illustrates the key steps and decision points for the safe handling of this compound in a laboratory setting.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
